molecular formula C22H23NO B1682877 TachypleginA-2 CAS No. 296798-88-4

TachypleginA-2

Cat. No.: B1682877
CAS No.: 296798-88-4
M. Wt: 317.4 g/mol
InChI Key: PYSJHLKVOITXQC-OZNQKUEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TachypleginA-2 is an inhibitor of parasite motility and invasion.

Properties

CAS No.

296798-88-4

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

(3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one

InChI

InChI=1S/C22H23NO/c1-2-13-23-16-20(14-18-9-5-3-6-10-18)22(24)21(17-23)15-19-11-7-4-8-12-19/h3-12,14-15H,2,13,16-17H2,1H3/b20-14+,21-15+

InChI Key

PYSJHLKVOITXQC-OZNQKUEASA-N

SMILES

CCCN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Isomeric SMILES

CCCN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1

Canonical SMILES

CCCN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TachypleginA-2;  TachypleginA 2;  TachypleginA2;  tA-2;  tA 2;  tA2; 

Origin of Product

United States

Foundational & Exploratory

TachypleginA-2: A Technical Guide to its Discovery, Origin, and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TachypleginA-2, a potent antimicrobial peptide. While specific data on this compound is emerging, this document leverages extensive research on the broader Tachyplesin family of peptides, to which it belongs, to present a thorough understanding of its discovery, origin, biochemical properties, and mechanisms of action.

Discovery and Origin

This compound is a member of the Tachyplesin family of antimicrobial peptides (AMPs), which were first isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. These peptides are a crucial component of the innate immune system of this ancient marine arthropod. The discovery of Tachyplesins in the late 1980s marked a significant step in the field of innate immunity and provided a new class of molecules with potent, broad-spectrum antimicrobial activity.

Subsequent research has identified several members of the Tachyplesin family, including Tachyplesin I, II, and III, as well as related peptides like Polyphemusins from the American horseshoe crab, Limulus polyphemus. This compound is a more recently identified analogue within this family. These peptides are characterized by a cationic and amphipathic structure, featuring a rigid, anti-parallel β-sheet stabilized by disulfide bridges. This structural motif is critical for their antimicrobial and cytotoxic activities.

While initially identified for their antibacterial and antifungal properties, recent studies have unveiled a more specific and novel mechanism of action for this compound. Research has demonstrated its ability to inhibit the motility of the protozoan parasite Toxoplasma gondii by directly targeting the Myosin Light Chain-1 (TgMLC1) of the parasite's motor complex.[1][2][3] This dual functionality highlights the therapeutic potential of this compound beyond general antimicrobial applications.

Quantitative Data: Antimicrobial Activity of the Tachyplesin Family

Quantitative data on the antimicrobial activity of this compound is not yet widely available in the public domain. However, the extensive research on Tachyplesin I, II, and III provides a strong indication of the expected potency and spectrum of activity for this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tachyplesin peptides against a range of microorganisms.

MicroorganismTachyplesin I (μg/mL)Tachyplesin II (μg/mL)Tachyplesin III (μg/mL)Reference
Escherichia coli ATCC 259221.6 - 3.133.136.25[4]
Pseudomonas aeruginosa3.13 - 6.256.2512.5[5]
Staphylococcus aureus ATCC 259233.13 - 6.256.2512.5[5][4]
Candida albicans M93.136.256.25
Cryptococcus neoformans1.4 (QS18, a Tachyplesin-like peptide)--[6]
Burkholderia pseudomallei K96243> 1 (mg/ml)--[7]

Note: The data presented is for the broader Tachyplesin family and serves as a reference for the potential activity of this compound. Specific MIC values for this compound against these and other pathogens are a subject for ongoing research.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involved in the study of this compound and related peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Tachyplegin peptides using the Fmoc/tBu strategy.[8][9][10]

Materials:

  • Rink-amide MBHA resin or Wang resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • TIS (Triisopropylsilane)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and isopropanol.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Purification of Native Peptide from Horseshoe Crab Hemocytes

This protocol describes a general procedure for the extraction and purification of antimicrobial peptides from horseshoe crab hemocytes.[11][12][13]

Materials:

  • Horseshoe crab hemolymph

  • Pyrogen-free tubes

  • Centrifuge

  • Acetic acid

  • Acetone

  • CM-Sephadex C-25 column

  • Sephadex G-50 column

  • RP-HPLC system

Procedure:

  • Hemolymph Collection: Collect hemolymph from the cardiac sinus of the horseshoe crab into chilled, pyrogen-free tubes containing an anticoagulant.

  • Hemocyte Isolation: Centrifuge the hemolymph at 1,000 x g for 10 minutes at 4°C to pellet the hemocytes.

  • Acid Extraction:

    • Resuspend the hemocyte pellet in 10% acetic acid.

    • Homogenize the suspension and stir for 4 hours at 4°C.

    • Centrifuge at 20,000 x g for 30 minutes to remove cell debris.

  • Acetone Precipitation:

    • Add cold acetone to the supernatant to a final concentration of 80% (v/v).

    • Allow proteins to precipitate overnight at -20°C.

    • Centrifuge at 10,000 x g for 30 minutes to collect the crude peptide precipitate.

  • Cation-Exchange Chromatography:

    • Dissolve the crude peptide in 0.1 M ammonium acetate buffer (pH 5.8).

    • Load the sample onto a CM-Sephadex C-25 column equilibrated with the same buffer.

    • Elute the bound peptides with a linear gradient of NaCl (0 to 1.0 M) in the same buffer.

    • Collect fractions and test for antimicrobial activity.

  • Gel Filtration Chromatography:

    • Pool the active fractions and concentrate.

    • Apply the concentrated sample to a Sephadex G-50 column equilibrated with 0.2 M acetic acid.

    • Elute with the same buffer and collect fractions.

  • Reverse-Phase HPLC:

    • Further purify the active fractions by RP-HPLC on a C18 column using a water-acetonitrile gradient containing 0.1% TFA.

    • Collect the purified peptide and confirm its identity by mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound.[4][6]

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum without any peptide.

    • Negative Control: Wells containing broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The antimicrobial and anti-parasitic activities of this compound are believed to be mediated through a multi-faceted mechanism involving both membrane disruption and interaction with intracellular targets.

Membrane Disruption

Similar to other Tachyplesins, this compound is a cationic and amphipathic peptide. This structure facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[14][15][16] Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization and depolarization. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.[14][17][18]

Intracellular Targeting

Beyond its effects on the cell membrane, Tachyplesin family peptides can translocate into the cytoplasm and interact with intracellular components. For Tachyplesin I, it has been shown to inhibit the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in fatty acid biosynthesis.[19][20]

More specifically for this compound, a significant discovery has been its direct interaction with the Myosin Light Chain-1 (TgMLC1) in Toxoplasma gondii.[1][2][3] This interaction inhibits the parasite's myosin motor activity, which is crucial for its motility and ability to invade host cells. This finding opens up new avenues for the development of anti-parasitic drugs.

The following diagram illustrates the proposed dual mechanism of action for this compound.

TachypleginA2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial/Parasite Membrane cluster_intracellular Intracellular Space TachypleginA2 This compound LPS_TA LPS / Teichoic Acids TachypleginA2->LPS_TA Electrostatic Interaction TgMLC1 TgMLC1 (in T. gondii) Membrane Lipid Bilayer LPS_TA->Membrane Insertion Permeabilization Membrane Permeabilization Membrane->Permeabilization Translocation Translocation into Cytoplasm Membrane->Translocation Depolarization Membrane Depolarization Permeabilization->Depolarization IonLeakage Ion & Metabolite Leakage Depolarization->IonLeakage CellDeath1 Cell Death IonLeakage->CellDeath1 Translocation->TgMLC1 FabG FabG (in Bacteria) Translocation->FabG MyosinMotor Myosin Motor Complex TgMLC1->MyosinMotor Part of InhibitionMotility Inhibition of Motility & Invasion MyosinMotor->InhibitionMotility Inhibited by This compound CellDeath2 Parasite Immobilization InhibitionMotility->CellDeath2 FattyAcidSynth Fatty Acid Biosynthesis FabG->FattyAcidSynth Essential for InhibitionFAS Inhibition of Fatty Acid Synthesis FattyAcidSynth->InhibitionFAS Inhibited by This compound CellDeath3 Cell Death InhibitionFAS->CellDeath3

References

TachypleginA-2 from Horseshoe Crab Hemocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of TachypleginA-2, a potent antimicrobial peptide derived from the hemocytes of horseshoe crabs. Tailored for researchers, scientists, and drug development professionals, this document details its source, extraction, biological activities, and mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a member of the tachyplesin family of antimicrobial peptides (AMPs) found in the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus.[1] These peptides are crucial components of the horseshoe crab's innate immune system, providing a rapid defense mechanism against invading pathogens such as bacteria and fungi.[1][2] Tachyplesins, including this compound, exhibit a broad spectrum of antimicrobial activity and are of significant interest for their therapeutic potential.

Horseshoe crab hemolymph is renowned for its extreme sensitivity to bacterial endotoxins, specifically lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[3] The hemocytes, which are the blood cells of the horseshoe crab, contain various biomolecules, including AMPs like tachyplesins, that are critical to this immune response.[2][3]

Source and Cellular Origin: Horseshoe Crab Hemocytes

This compound is synthesized and stored within the hemocytes of the horseshoe crab. There are primarily two or three types of hemocytes identified in horseshoe crabs, depending on the classification scheme: granulocytes (or amebocytes), semi-granular cells, and hyaline cells.[4][5] The granulocytes are the most abundant, constituting about 97% of the total hemocyte population, and are the primary source of tachyplesins.[5] These cells contain large secretory granules where the antimicrobial peptides are stored.[5] Upon stimulation by pathogens or endotoxins, these granules are released in a process called exocytosis.[5]

Physicochemical Properties and Structure

This compound is a cationic, amphipathic peptide characterized by a rigid, cyclic structure stabilized by disulfide bonds. Tachyplesin II, an isopeptide of Tachyplesin I, is composed of 17 amino acid residues and features a C-terminal arginine α-amide.[1] The disulfide bridges are crucial for its structural integrity and biological activity.

Table 1: Physicochemical Properties of Tachyplesin Family Peptides

PropertyTachyplesin ITachyplesin IIPolyphemusin IPolyphemusin II
Source Organism Tachypleus tridentatusTachypleus tridentatusLimulus polyphemusLimulus polyphemus
Number of Residues 17171818
C-terminus Arginine α-amideArginine α-amideArginine α-amideArginine α-amide
Disulfide Bridges Cys-4 to Cys-17, Cys-8 to Cys-13Not explicitly stated, but similar structure assumedCys-4 to Cys-17, Cys-8 to Cys-13Not explicitly stated, but similar structure assumed

Data compiled from Miyata et al., 1989.[1]

Antimicrobial Activity

This compound and its related peptides exhibit potent, broad-spectrum antimicrobial activity. They are effective against both Gram-negative and Gram-positive bacteria, as well as fungi like Candida albicans.[1][2] The cationic nature of the peptide facilitates its interaction with the negatively charged components of microbial cell membranes.

Table 2: Minimum Inhibitory Concentration (MIC) of Tachyplesin I against various microorganisms

MicroorganismStrainMIC (µg/mL)
Escherichia coliK881.25 - 5.0
Candida albicansM9Mentioned as effective, specific MIC not provided in snippets

Note: The provided search results specifically mention MIC values for Tachyplesin against E. coli K88 under certain conditions.[6] While this compound is stated to be active against a range of microbes, specific MIC values for it were not available in the provided search snippets. The table reflects the available quantitative data.

Mechanism of Action

The antimicrobial action of tachyplesins is primarily directed at the microbial cell membrane. The proposed mechanism involves the following steps:

  • Electrostatic Interaction: The positively charged residues of this compound interact with negatively charged molecules on the microbial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Membrane Permeabilization: Following the initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.

  • LPS Binding: Tachyplesins are known to form complexes with LPS, which can neutralize the toxic effects of endotoxins.[1]

G cluster_membrane Bacterial Cell Membrane LPS LPS Membrane Lipid Bilayer Tachyplegin This compound Binding Electrostatic Binding Tachyplegin->Binding Binding->LPS Insertion Membrane Insertion Binding->Insertion Insertion->Membrane Pore Pore Formation Insertion->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death G A Hemolymph Collection B Centrifugation (Separate Hemocytes) A->B C Acid Extraction of Hemocyte Pellet B->C D Centrifugation (Remove Debris) C->D E Supernatant Collection D->E F Solid-Phase Extraction (C18 Cartridge) E->F G Elution F->G H Reverse-Phase HPLC G->H I Fraction Collection H->I J Mass Spectrometry & Sequencing I->J K Pure this compound J->K G Pathogen Invading Pathogen (e.g., Gram-Negative Bacteria) LPS LPS Recognition Pathogen->LPS Hemocyte Horseshoe Crab Hemocyte (Granulocyte) LPS->Hemocyte Degranulation Degranulation (Exocytosis) Hemocyte->Degranulation Release Release of This compound Degranulation->Release Action Antimicrobial Action (Membrane Disruption) Release->Action Neutralization Pathogen Neutralization Action->Neutralization

References

TachypleginA-2 peptide primary sequence and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the TachypleginA-2 (Tachyplesin II) Peptide

This guide provides a comprehensive overview of the primary sequence, structure, and function of the antimicrobial peptide Tachyplesin II, intended for researchers, scientists, and drug development professionals.

Introduction

Tachyplesin II is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus).[1][2] It belongs to the tachyplesin family of peptides, which are key components of the innate immune system of these ancient marine arthropods.[3] Tachyplesin II exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its antimicrobial action, coupled with its potential anticancer properties, has made it a subject of significant research interest for the development of new therapeutic agents.[3]

Primary Sequence and Physicochemical Properties

Tachyplesin II is a cationic peptide composed of 17 amino acid residues. A key feature of its primary structure is the presence of four cysteine residues that form two intramolecular disulfide bonds.[1][2] The C-terminus of the peptide is an amidated arginine.[1][2]

The primary amino acid sequence of Tachyplesin II is presented in Table 1.

Table 1: Primary Sequence of Tachyplesin II

Sequence (Three-Letter Code)Sequence (One-Letter Code)
Arg-Trp-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-NH₂RWCFRVCYRGICYRRCR-NH₂

Source: UniProt P14214, Miyata, T. et al. (1989)[1][2]

The precursor protein of Tachyplesin II is 77 amino acids in length and includes a signal peptide and a propeptide which are cleaved to yield the mature peptide.[1]

Table 2: Physicochemical Properties of Tachyplesin II

PropertyValue
Molecular Weight2263.7 Da
Theoretical pI11.72
Net Charge at pH 7+8
Amino Acid CompositionArg (5), Cys (4), Tyr (2), Trp (1), Phe (1), Val (1), Gly (1), Ile (1)

Three-Dimensional Structure

The three-dimensional structure of Tachyplesin II has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The peptide adopts a distinct amphipathic β-hairpin structure, stabilized by the two disulfide bonds.[3][4] This conformation consists of two antiparallel β-strands connected by a β-turn.

The disulfide bridges in Tachyplesin II are formed between Cys-3 and Cys-16, and between Cys-7 and Cys-12.[2] This structural arrangement is crucial for its biological activity, creating a molecule where the hydrophobic and cationic residues are spatially segregated. This amphipathicity allows for the interaction with and disruption of microbial cell membranes.

Antimicrobial Activity and Mechanism of Action

Tachyplesin II demonstrates potent antimicrobial activity against a wide array of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

Table 3: Minimum Inhibitory Concentrations (MICs) of Tachyplesin II against various bacteria.

MicroorganismStrainMIC (µM)
Escherichia coliATCC 259224
Escherichia coliDC2 CGSC 71392
Staphylococcus aureusATCC 259238
Staphylococcus aureusATCC 65388

Source: Vernen, F. et al. (2019)[3]

The primary mechanism of action of Tachyplesin II involves the disruption of microbial cell membranes.[5][6] This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[5][6]

A proposed model for the interaction of Tachyplesin with the bacterial membrane is depicted below.

Tachyplesin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Tachyplesin Tachyplesin II (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) Tachyplesin->LPS 1. Electrostatic Interaction Membrane Lipid Bilayer FabG FabG Enzyme Tachyplesin->FabG 4. (Alternative) Inhibition of Fatty Acid Synthesis LPS->Membrane 2. Insertion into Membrane CellDeath Cell Death Membrane->CellDeath 3. Membrane Permeabilization & Depolarization FabG->CellDeath Peptide_Purification_Workflow Start Horseshoe Crab Hemolymph Centrifugation Centrifugation Start->Centrifugation Hemocytes Hemocytes Centrifugation->Hemocytes AcidExtraction Acid Extraction Hemocytes->AcidExtraction CrudeExtract Crude Extract AcidExtraction->CrudeExtract RPHPLC RP-HPLC CrudeExtract->RPHPLC PurePeptide Pure Tachyplesin II RPHPLC->PurePeptide

References

TachypleginA-2 (Tachyplesin II): A Comprehensive Technical Guide on its Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesin II, a potent antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), represents a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological functions of Tachyplesin II, with a focus on its antimicrobial, anticancer, and antiviral activities. Detailed experimental methodologies, quantitative data, and visualizations of its mechanisms of action are presented to serve as a comprehensive resource for researchers in the fields of microbiology, oncology, and drug discovery.

Introduction

Tachyplesin II is a 17-amino acid cationic peptide characterized by a β-hairpin structure stabilized by two disulfide bridges.[1][2] This structural motif is crucial for its broad-spectrum biological activity. Belonging to the tachyplesin family of antimicrobial peptides (AMPs), Tachyplesin II has demonstrated significant efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi, as well as cytotoxic activity against various cancer cell lines.[1][2][3] Its primary mechanism of action involves the disruption of cellular membranes, leading to cell death.[4][5] This guide synthesizes the current knowledge on Tachyplesin II, presenting its biological functions in a structured and detailed manner.

Antimicrobial Activity

Tachyplesin II exhibits potent antimicrobial activity against a wide array of microorganisms. Its cationic nature facilitates its interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Antibacterial Activity

Tachyplesin II is effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key quantitative measure of its antibacterial efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Tachyplesin II against various bacterial strains.

Bacterial StrainTypeMIC (µM)Reference
Escherichia coli DC2 CGSC 7139Gram-negative0.5 - 1[1]
Escherichia coli ATCC 25922Gram-negative0.0625 - 0.5[1]
Escherichia coli K12Gram-negative~13.3 (30 µg/mL)[3]
Staphylococcus aureus ATCC 25923Gram-positive1 - 4[1]
Staphylococcus aureus ATCC 6538Gram-positive4 - 8[1]
Antifungal Activity

Tachyplesin II has also demonstrated activity against fungal pathogens, such as Candida albicans.[2]

Anticancer Activity

Tachyplesin II exhibits selective cytotoxicity towards cancer cells, while showing lower toxicity to normal cells. This selectivity is attributed to differences in membrane composition between cancerous and healthy cells, with cancer cell membranes often having a higher negative charge.

Table 2: Cytotoxic Activity (IC50) of Tachyplesin II against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MM96LMelanoma1.1 ± 0.1[1]
HT144Melanoma0.8 ± 0.04[1]
WM164Melanoma2.4 ± 0.3[1]
HeLaCervical Cancer7.2 ± 0.4[1]

Antiviral Activity

While specific quantitative data for Tachyplesin II is limited, related tachyplesins have shown antiviral properties. Tachyplesin I, a close homolog, has been reported to exhibit anti-HIV-1 activity. Further research is required to fully elucidate the antiviral spectrum and efficacy of Tachyplesin II.

Mechanism of Action

The primary mechanism of action of Tachyplesin II is the disruption of the cell membrane integrity. This process can be broken down into several key steps:

  • Electrostatic Interaction: The positively charged Tachyplesin II molecule is electrostatically attracted to the negatively charged surface of microbial or cancer cell membranes.

  • Membrane Insertion and Permeabilization: Upon binding, the peptide inserts into the lipid bilayer, causing membrane depolarization and the formation of pores or channels.[4] This disrupts the membrane potential and leads to the leakage of essential intracellular components.

  • Inhibition of Intracellular Targets: In addition to direct membrane damage, there is evidence to suggest that tachyplesins can translocate into the cytoplasm and interact with intracellular targets. One such target identified for a tachyplesin is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in fatty acid biosynthesis.[6]

Mechanism of Tachyplesin II Action TachyplesinII Tachyplesin II (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction TachyplesinII->ElectrostaticInteraction CellMembrane Target Cell Membrane (Negatively Charged) CellMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion & Permeabilization ElectrostaticInteraction->MembraneInsertion PoreFormation Pore/Channel Formation MembraneInsertion->PoreFormation MembraneDepolarization Membrane Depolarization MembraneInsertion->MembraneDepolarization IntracellularTarget Inhibition of Intracellular Targets (e.g., FabG) MembraneInsertion->IntracellularTarget Translocation Leakage Leakage of Intracellular Contents PoreFormation->Leakage CellDeath Cell Death MembraneDepolarization->CellDeath Leakage->CellDeath IntracellularTarget->CellDeath

Caption: Proposed mechanism of Tachyplesin II leading to cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the microbroth dilution method.

  • Preparation of Peptide Stock Solution: Dissolve Tachyplesin II in sterile ultrapure water or a suitable buffer (e.g., 0.01% acetic acid) to a concentration of 1 mg/mL.

  • Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

  • Preparation of Bacterial Inoculum: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the Tachyplesin II stock solution in a 96-well microtiter plate containing MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Workflow for MIC Determination Start Start PrepPeptide Prepare Tachyplesin II Stock Solution Start->PrepPeptide PrepBacteria Prepare Bacterial Inoculum Start->PrepBacteria SerialDilution Perform Serial Dilution in 96-well Plate PrepPeptide->SerialDilution Inoculate Inoculate Wells with Bacteria PrepBacteria->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (IC50 Determination)

The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is determined using a standard MTT assay.

  • Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Add serial dilutions of Tachyplesin II to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability versus the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for IC50 Determination Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Serial Dilutions of Tachyplesin II SeedCells->TreatCells Incubate Incubate for 48-72h TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance CalculateIC50 Calculate IC50 from Dose-Response Curve MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Experimental workflow for determining the 50% inhibitory concentration (IC50).

Conclusion

Tachyplesin II is a multifaceted antimicrobial peptide with potent antibacterial, antifungal, and anticancer properties. Its primary mode of action through membrane disruption makes it a compelling candidate for combating drug-resistant pathogens and developing novel anticancer therapies. This technical guide provides a foundational understanding of its biological functions and the experimental approaches to evaluate its efficacy. Further research into its specific antiviral activities, immunomodulatory effects, and the intricacies of its interactions with cellular signaling pathways will be crucial for its translation into clinical applications.

References

TachypleginA-2: A Technical Guide to Its Mechanism of Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research literature specifically detailing "TachypleginA-2" is limited. This guide is constructed based on extensive data from the closely related and well-characterized Tachyplesin family of antimicrobial peptides (AMPs), isolated from horseshoe crabs (Tachypleus species). The fundamental mechanism of action is expected to be highly conserved due to structural and functional homology.

Introduction

This compound belongs to the Tachyplesin family, a class of potent, cationic antimicrobial peptides derived from the hemocytes of the horseshoe crab. These peptides represent a critical component of the animal's innate immune system. Structurally, Tachyplesins are characterized by a rigid, antiparallel β-hairpin fold stabilized by two intramolecular disulfide bonds, a feature that contributes to their stability and potent antimicrobial activity.[1] They exhibit a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[1][2] The primary mechanism of action involves a direct and disruptive interaction with the microbial cell membrane, leading to rapid cell death.[3]

Core Mechanism of Action on Bacterial Membranes

The bactericidal action of the Tachyplesin family is a multi-step process initiated by electrostatic attraction and culminating in membrane destabilization and potential intracellular targeting.

Initial Electrostatic Interaction & LPS Binding

As cationic peptides, Tachyplesins are electrostatically attracted to the net negative charge of bacterial membranes. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) layer of the outer membrane.[1] This interaction is crucial for disrupting the outer membrane's integrity. In Gram-positive bacteria, the initial binding is mediated by anionic molecules such as teichoic acids. This initial binding concentrates the peptide on the cell surface, facilitating subsequent disruptive events.

Outer and Inner Membrane Permeabilization

Following the initial binding, Tachyplesins permeabilize the bacterial membranes. Studies on Tachyplesin I show that it sensitizes Gram-negative bacteria to other antibiotics, indicating it compromises the outer membrane barrier.[2][3] The peptide then interacts with the inner cytoplasmic membrane, which is rich in anionic phospholipids like phosphatidylglycerol (PG).[4][5] This interaction is the critical step for cell killing. Tachyplesin I has been shown to induce the rapid efflux of potassium ions (K+) from both E. coli and S. aureus, a hallmark of membrane permeabilization.[4][5] This disruption of the membrane's barrier function leads to the leakage of essential ions and metabolites, ultimately contributing to cell death.[5]

Membrane Depolarization

A key consequence of membrane permeabilization is the rapid depolarization of the cytoplasmic membrane potential.[3] This potential is vital for numerous cellular processes, including ATP synthesis, active transport, and maintenance of ion gradients. The dissipation of this potential, as demonstrated by the depolarization of E. coli inner membrane vesicles by Tachyplesin I, effectively cripples cellular energy production and leads to a swift cessation of essential metabolic functions.[3]

Intracellular Targeting

While membrane disruption is a primary killing mechanism, evidence suggests that Tachyplesins can also translocate across the bacterial membrane to engage intracellular targets. Studies have shown that FITC-tagged Tachyplesin can be found within the bacterial cytoplasm.[6] One identified intracellular target is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the biosynthesis of unsaturated fatty acids.[6] Inhibition of FabG disrupts the synthesis of crucial membrane lipid components, leading to instability and further contributing to the peptide's lethal effect.[6]

Quantitative Antimicrobial Profile

The following tables summarize quantitative data for the Tachyplesin family of peptides, which are expected to be comparable to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Tachyplesin I
Microorganism MIC (µg/mL)
Escherichia coli3.13
Salmonella typhimurium1.56
Pseudomonas aeruginosa3.13
Staphylococcus aureus12.5
Bacillus subtilis0.78
Candida albicans3.13
(Data synthesized from literature on Tachyplesin I & II)[1][2]
Table 2: Membrane Permeabilizing Activity of Tachyplesin I
Assay Observation
K+ Efflux from E. coliRapid and concentration-dependent
K+ Efflux from S. aureusRapid and concentration-dependent
Calcein Leakage from PG VesiclesSignificant leakage induced
Calcein Leakage from PC VesiclesNo significant leakage
(Data from studies on Tachyplesin I)[4][5]

Key Experimental Methodologies

Detailed protocols for assays used to characterize the membrane-disrupting activities of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a twofold serial dilution of the Tachyplegin peptide in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Grow the target bacterial strain to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no peptide) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest peptide concentration in which no turbidity (growth) is observed.

Cytoplasmic Membrane Permeabilization Assay (Propidium Iodide Uptake)

This method uses the fluorescent DNA-intercalating dye propidium iodide (PI), which can only enter cells with compromised cytoplasmic membranes.

  • Protocol:

    • Culture bacteria to the mid-logarithmic phase, then harvest by centrifugation and wash with a non-fluorescent buffer (e.g., PBS).

    • Resuspend the bacterial pellet in the same buffer to a concentration of ~1 x 10^7 CFU/mL.

    • Add PI to the cell suspension to a final concentration of 10 µg/mL and incubate in the dark for 5-10 minutes.

    • Add the Tachyplegin peptide at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspension.

    • Monitor the increase in fluorescence over time using a fluorometer or flow cytometer. The excitation and emission wavelengths for PI are typically ~535 nm and ~617 nm, respectively. An increase in fluorescence indicates membrane permeabilization.[6]

Membrane Depolarization Assay (diSC3-5)

This assay uses the voltage-sensitive fluorescent dye diSC3-5, which accumulates in polarized (energized) membranes, leading to self-quenching of its fluorescence. Membrane depolarization causes the dye to be released into the medium, resulting in a measurable increase in fluorescence.

  • Protocol:

    • Harvest mid-logarithmic phase bacteria, wash, and resuspend in a buffer containing 100 mM KCl to equilibrate the K+ concentration across the membrane.

    • Add diSC3-5 dye to a final concentration of ~1 µM and incubate until the fluorescence signal stabilizes, indicating maximum dye uptake into the polarized membranes.

    • Add the Tachyplegin peptide at the desired concentration.

    • Immediately record the increase in fluorescence using a spectrofluorometer (e.g., excitation at 622 nm, emission at 670 nm). A rapid increase in fluorescence signifies dissipation of the membrane potential.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the proposed mechanism of action and common experimental workflows.

Tachyplegin_Mechanism Figure 1: Proposed Mechanism of this compound Action cluster_0 Extracellular cluster_1 Gram-Negative Bacterial Envelope cluster_2 Intracellular Peptide Cationic this compound (+ charge) OM Outer Membrane (LPS, - charge) Peptide->OM 1. Electrostatic Attraction IM Inner Membrane (Anionic Phospholipids, - charge) OM->IM 2. OM Permeabilization & Translocation FabG Inhibition of FabG (Fatty Acid Synthesis) IM->FabG 3a. IM Disruption (Depolarization, Pore Formation) Death Cell Death IM->Death Leakage of Contents FabG->Death 3b. Intracellular Targeting

Figure 1: Proposed Mechanism of this compound Action

PI_Uptake_Workflow Figure 2: Workflow for Membrane Permeabilization Assay A 1. Grow & Harvest Mid-Log Phase Bacteria B 2. Wash & Resuspend Cells in Buffer A->B C 3. Add Propidium Iodide (PI) Incubate in Dark B->C D 4. Add this compound (Test Sample) C->D E 5. Measure Fluorescence (Flow Cytometer / Fluorometer) D->E F Result: Increased Fluorescence = Permeabilized Membrane E->F

Figure 2: Workflow for Membrane Permeabilization Assay

Depolarization_Workflow Figure 3: Workflow for Membrane Depolarization Assay A 1. Prepare Bacterial Suspension in High K+ Buffer B 2. Add diSC3-5 Dye A->B C 3. Incubate Until Fluorescence Quenches (Stabilizes) B->C D 4. Add this compound (Test Sample) C->D E 5. Immediately Record Fluorescence Increase D->E F Result: De-quenching (Signal Increase) = Membrane Depolarization E->F

References

TachypleginA-2: An In-depth Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of the bioactivity of TachypleginA-2, a member of the tachyplesin family of antimicrobial peptides (AMPs). Tachyplesins are cationic peptides isolated from the hemocytes of horseshoe crabs and have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and immunomodulatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Quantitative Bioactivity Data

The biological activities of tachyplesin peptides have been quantified against various microbial and cancer cell lines. The following tables summarize the minimal inhibitory concentrations (MICs) against bacteria and the cytotoxic concentrations (CC50) against cancer cell lines for Tachyplesin I, II, and III, which share high sequence homology and similar structural features.[1]

PeptideE. coli ATCC 25922E. coli DC2 CGSC 7139S. aureus ATCC 25923S. aureus ATCC 6538
Tachyplesin I 2 µM1 µM4 µM4 µM
Tachyplesin II 2 µM1 µM4 µM4 µM
Tachyplesin III 2 µM1 µM8 µM8 µM
Table 1: Minimal Inhibitory Concentrations (MICs) of Tachyplesin Peptides Against Planktonic Bacteria.[2]
PeptideMM96L (Melanoma)HT144 (Melanoma)WM164 (Melanoma)HeLa (Cervical Cancer)HaCaT (Healthy Keratinocyte)
Tachyplesin I 1.0 µM1.2 µM1.5 µM11.0 µM10.0 µM
Tachyplesin II 0.8 µM1.0 µM1.2 µM9.0 µM8.0 µM
Tachyplesin III 1.2 µM1.5 µM1.8 µM13.0 µM12.0 µM
Table 2: Cytotoxicity (CC50) of Tachyplesin Peptides Against Cultured Cell Lines.[1][2]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The antimicrobial activity of tachyplesin peptides is typically determined using the broth microdilution method according to established guidelines.[3][4][5]

Protocol:

  • Bacterial Strain Preparation: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Tachyplesin peptides are serially diluted in the same broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[3]

Cytotoxicity Assessment: MTT Assay

The cytotoxic effect of tachyplesin peptides on cancer and healthy cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.[2]

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the tachyplesin peptides.

  • Incubation: The cells are incubated with the peptides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The concentration of the peptide that causes a 50% reduction in cell viability compared to untreated controls is calculated as the CC50 value.[7]

Hemolytic Activity Assay

The toxicity of tachyplesin peptides towards mammalian erythrocytes is assessed through a hemolytic assay.

Protocol:

  • Erythrocyte Preparation: Fresh human red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).[2]

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the tachyplesin peptides at 37°C for 1 hour.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

  • Hemolysis Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a detergent like Triton X-100) and a negative control (spontaneous hemolysis in PBS).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for tachyplesin peptides involves the disruption of cell membranes. However, evidence also suggests the involvement of intracellular targets and immunomodulatory pathways.

Antimicrobial Mechanism

Tachyplesins exert their antimicrobial effect primarily by permeabilizing bacterial membranes. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8][9][10]

Antimicrobial_Mechanism Tachyplesin Tachyplesin Binding Electrostatic Interaction Tachyplesin->Binding 1. BacterialMembrane Bacterial Cell Membrane (-) BacterialMembrane->Binding Insertion Membrane Insertion Binding->Insertion 2. Pore Pore Formation (Toroidal/Barrel-Stave) Insertion->Pore 3a. FabG Intracellular Target (e.g., FabG) Insertion->FabG 3b. Translocation Leakage Ion & Metabolite Leakage Pore->Leakage 4a. Death Bacterial Cell Death Leakage->Death Inhibition Enzyme Inhibition FabG->Inhibition 4b. Inhibition->Death Anticancer_Mechanism Tachyplesin Tachyplesin Binding Selective Binding Tachyplesin->Binding 1. CancerMembrane Cancer Cell Membrane (-) CancerMembrane->Binding Disruption Membrane Disruption Binding->Disruption 2. Lysis Cell Lysis Disruption->Lysis 3a. Apoptosis Induction of Apoptosis Disruption->Apoptosis 3b. Death Cancer Cell Death Lysis->Death Apoptosis->Death Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_immunomodulatory Immunomodulatory Effects strain Bacterial Strain Selection & Culture mic Broth Microdilution (MIC Determination) strain->mic mbc MBC Determination mic->mbc cell_culture Cancer & Healthy Cell Line Culture mtt MTT Assay (CC50 Determination) cell_culture->mtt hemolysis Hemolysis Assay cell_culture->hemolysis immune_cells Immune Cell (e.g., Macrophages) Culture cytokine Cytokine Release Assay (ELISA) immune_cells->cytokine complement Complement Activation Assay immune_cells->complement

References

An In-Depth Technical Guide to Tachyplesin I and its Isopeptides: Structure, Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesins are a family of cationic antimicrobial peptides (AMPs) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. Tachyplesin I, the most extensively studied member, and its isopeptides, including Tachyplesin II and III, exhibit potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Furthermore, they have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the structural features, biological activities, and mechanisms of action of Tachyplesin I and its isopeptides. Detailed experimental protocols for key assays and visualizations of molecular pathways and experimental workflows are included to facilitate further research and development of these promising therapeutic agents. Given the lack of specific information on "TachypleginA-2," this guide will focus on the well-characterized isopeptides of Tachyplesin I.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interaction with microbial membranes, making the development of resistance less likely than for conventional antibiotics.[4] The Tachyplesin family of peptides, isolated from horseshoe crabs, represents a compelling scaffold for the development of new anti-infective and anticancer agents.[5]

Tachyplesin I is a 17-amino-acid peptide characterized by a C-terminal arginine α-amide and a rigid, cyclic structure formed by two disulfide bridges.[1][6] This β-hairpin conformation is crucial for its biological activity.[7] Its isopeptides, Tachyplesin II and III, share a high degree of sequence homology and structural similarity, with minor amino acid substitutions.[3][6] This guide will delve into the comparative analysis of these peptides, providing quantitative data and detailed methodologies for their study.

Structural Characteristics

Tachyplesin I and its isopeptides are small, cationic peptides with a defining antiparallel β-sheet structure stabilized by two disulfide bonds.[1] This rigid conformation creates an amphipathic molecule, with hydrophobic and cationic residues segregated on opposite faces of the β-sheet, a key feature for its interaction with biological membranes.

Table 1: Amino Acid Sequences of Tachyplesin I and its Isopeptides [1][6][8]

PeptideAmino Acid Sequence
Tachyplesin IKWCFRVCYRGICYRRCR-CONH₂
Tachyplesin IIRWWCFRVCYRGICYRKCR-CONH₂
Tachyplesin IIIKWCFRVCYKGICYRRCR-CONH₂

Note: The C-terminus of all peptides is amidated.

Biological Activity: A Quantitative Overview

Tachyplesin I and its isopeptides exhibit potent antimicrobial and cytotoxic activities. The following tables summarize the minimal inhibitory concentrations (MICs) against various microorganisms and the cytotoxic concentrations (CC50) against different cell lines.

Antimicrobial Activity

Table 2: Minimal Inhibitory Concentrations (MIC, µM) of Tachyplesin I and II [3]

OrganismTachyplesin ITachyplesin II
Escherichia coli ATCC 259222.02.0
Pseudomonas aeruginosa ATCC 278534.04.0
Staphylococcus aureus ATCC 259234.08.0
Staphylococcus aureus ATCC 65384.08.0
Cytotoxic Activity

Table 3: Cytotoxicity (CC50, µM) of Tachyplesin I, II, and III against Cancerous and Healthy Cell Lines [3]

Cell LineTachyplesin ITachyplesin IITachyplesin III
MM96L (Melanoma)1.5 ± 0.10.8 ± 0.11.1 ± 0.1
HT144 (Melanoma)1.7 ± 0.21.1 ± 0.11.2 ± 0.1
WM164 (Melanoma)2.5 ± 0.12.7 ± 0.31.9 ± 0.2
HeLa (Cervical Cancer)13.1 ± 1.210.9 ± 1.511.2 ± 1.2
HaCaT (Healthy Keratinocytes)11.6 ± 1.613.3 ± 1.811.8 ± 1.6

Mechanism of Action

The primary mechanism of action for Tachyplesin I and its isopeptides involves the disruption of microbial and cancer cell membranes.[9][10] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, lipoteichoic acids in Gram-positive bacteria, and phosphatidylserine in cancer cells.

Following initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization through various proposed models, including the formation of toroidal pores.[11] This disruption results in the leakage of intracellular contents and ultimately cell death.[9][12] At lower concentrations, Tachyplesin I has also been reported to translocate into the cytoplasm and interfere with intracellular processes by binding to DNA and inhibiting macromolecular synthesis.[1][4]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed mechanism of action of Tachyplesin I on a bacterial cell.

Tachyplesin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Tachyplesin Tachyplesin I OuterMembrane Outer Membrane LPS Tachyplesin->OuterMembrane:f1 Electrostatic Interaction DNA DNA Tachyplesin->DNA Inhibition of Replication Ribosome Ribosome Tachyplesin->Ribosome Inhibition of Translation InnerMembrane Inner Membrane Phospholipids OuterMembrane->InnerMembrane Translocation InnerMembrane->InnerMembrane Pore Formation (Toroidal Pore) Ions InnerMembrane->Ions Ion Leakage ATP InnerMembrane->ATP ATP Leakage

Caption: Proposed mechanism of action of Tachyplesin I.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tachyplesin peptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimal Inhibitory Concentration (MIC) of a peptide.

MIC_Workflow start Start prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria incubate Incubate peptide dilutions with bacterial suspension in a 96-well plate prep_bacteria->incubate prep_peptide Prepare serial dilutions of Tachyplesin peptide prep_peptide->incubate read_mic Read absorbance (e.g., at 600 nm) to determine bacterial growth incubate->read_mic end Determine MIC (lowest concentration with no visible growth) read_mic->end

Caption: Workflow for MIC determination.

Protocol:

  • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Peptide Dilution: Prepare a series of twofold dilutions of the Tachyplesin peptide in the broth medium in a 9 -well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[13]

Cytotoxicity Assay: MTT or XTT Assay

This protocol measures the cytotoxic effect of a peptide on mammalian cells.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HaCaT) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the Tachyplesin peptide. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Addition of Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.[14]

Membrane Permeabilization Assays

This assay assesses the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

  • Bacterial Preparation: Harvest mid-log phase Gram-negative bacteria by centrifugation and wash with HEPES buffer.

  • NPN Addition: Resuspend the bacterial pellet in HEPES buffer containing NPN.

  • Peptide Addition: Add varying concentrations of the Tachyplesin peptide to the bacterial suspension.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (excitation at 350 nm, emission at 420 nm) using a spectrofluorometer. An increase in fluorescence indicates NPN uptake due to outer membrane permeabilization.[15]

This assay measures the depolarization of the cytoplasmic membrane using the potential-sensitive dye diSC3-5.

Protocol:

  • Bacterial Preparation: Prepare bacterial cells as described for the outer membrane permeability assay.

  • Dye Loading: Incubate the cells with diSC3-5 in the presence of a low concentration of EDTA to facilitate dye uptake.

  • Peptide Addition: Add the Tachyplesin peptide to the dye-loaded cells.

  • Fluorescence Measurement: Monitor the increase in fluorescence (excitation at 622 nm, emission at 670 nm), which corresponds to the release of the dye from the depolarized inner membrane.

This in vitro assay evaluates the ability of a peptide to disrupt model lipid vesicles (liposomes).

Liposome_Leakage_Workflow start Start prep_liposomes Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration start->prep_liposomes add_peptide Add Tachyplesin peptide to the liposome suspension prep_liposomes->add_peptide measure_fluorescence Monitor the increase in fluorescence as the dye is released and diluted add_peptide->measure_fluorescence add_detergent Add a detergent (e.g., Triton X-100) to induce 100% leakage for normalization measure_fluorescence->add_detergent end Calculate percentage of leakage add_detergent->end

Caption: Workflow for liposome leakage assay.

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial or mammalian membranes. Encapsulate a fluorescent dye, such as carboxyfluorescein, at a concentration that causes self-quenching.[16]

  • Peptide Incubation: Add the Tachyplesin peptide to the liposome suspension.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time as the peptide disrupts the liposomes, causing the dye to leak out and become de-quenched upon dilution in the surrounding buffer.[17][18]

  • Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to cause 100% leakage and use this value to normalize the results.[19]

Conclusion and Future Directions

Tachyplesin I and its isopeptides represent a promising class of antimicrobial and anticancer peptides. Their potent activity, coupled with a mechanism of action that is less prone to resistance development, makes them attractive candidates for therapeutic development. This technical guide has provided a comprehensive overview of their structure, activity, and mechanism of action, along with detailed experimental protocols to aid in their further investigation.

Future research should focus on elucidating the subtle differences in the mechanisms of action between the Tachyplesin isopeptides, which could inform the rational design of analogs with improved therapeutic indices. Further studies into their in vivo efficacy and safety are also crucial for their translation into clinical applications. The development of novel delivery systems may also help to enhance their therapeutic potential while minimizing potential toxicity.

References

Predicted Secondary Structure of TachypleginA-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted secondary structure of TachypleginA-2, a potent antimicrobial peptide. Due to the limited availability of direct structural studies on this compound, this guide leverages the extensive research conducted on its close homolog, Tachyplesin I. Tachyplesin I and this compound (also referred to as Tachyplesin II in some literature) exhibit high sequence homology and share the same disulfide bridge pattern, resulting in a virtually identical three-dimensional structure. Therefore, the structural data of Tachyplesin I serves as a reliable proxy for understanding the conformation of this compound.

Data Presentation: Quantitative Analysis of Secondary Structure

The solution structure of Tachyplesin I has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy and is available in the Protein Data Bank (PDB). Analysis of the PDB entry 2RTV provides a quantitative breakdown of its secondary structural elements.

Secondary Structure ElementResidue RangePercentage of Total Residues
Antiparallel β-Sheet3-8 and 11-1670.6%
β-Turn8-1123.5%
Coil/Unstructured1-2 and 175.9%

This data reveals that the dominant secondary structure of Tachyplesin I, and by extension this compound, is a well-defined β-hairpin motif. This rigid conformation is stabilized by two crucial disulfide bonds (Cys3-Cys16 and Cys7-Cys12).

Mandatory Visualization: Predicted Structural Workflow

The following diagram illustrates the workflow for determining the predicted secondary structure of this compound, leveraging the data from its homolog, Tachyplesin I.

G Workflow for this compound Secondary Structure Prediction cluster_0 Data Acquisition cluster_1 Structural Analysis cluster_2 Prediction & Output cluster_3 Final Application A Identify this compound Homolog (Tachyplesin I) B Retrieve PDB Entry (e.g., 2RTV) A->B C NMR Spectroscopy Data B->C D Secondary Structure Calculation (from PDB) C->D E Quantitative Data Table D->E F Structural Visualization D->F G Predicted Secondary Structure of this compound E->G F->G G Logical Relationship of Structure to Function A This compound Primary Sequence B Folding & Disulfide Bond Formation A->B C Stable β-Hairpin Secondary Structure B->C D Amphipathic Conformation C->D E Electrostatic Interaction with Microbial Membrane D->E F Membrane Perturbation/Pore Formation E->F G Antimicrobial Activity F->G

The Antimicrobial Landscape of TachypleginA-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial spectrum of TachypleginA-2, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. This document synthesizes available data on its antimicrobial efficacy, delves into the experimental methodologies used for its evaluation, and visually represents its mechanism of action.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant microorganisms. The data presented has been compiled from various scientific studies.

MicroorganismTypeMIC (µg/mL)
Escherichia coliGram-negative Bacteria2
Pseudomonas aeruginosaGram-negative Bacteria2
Klebsiella pneumoniaeGram-negative Bacteria4
Acinetobacter baumanniiGram-negative Bacteria4
Staphylococcus aureusGram-positive Bacteria2
Bacillus subtilisGram-positive Bacteria1
Candida albicansFungus4
Cryptococcus neoformansFungus8

Experimental Protocols

The determination of the antimicrobial spectrum of this compound, specifically the Minimum Inhibitory Concentration (MIC) values, is primarily achieved through the broth microdilution method. This standardized technique allows for the quantitative assessment of a substance's antimicrobial activity.

Broth Microdilution Method for Cationic Antimicrobial Peptides

The following protocol is a generalized representation of the broth microdilution method adapted for cationic antimicrobial peptides like this compound.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism is grown in an appropriate broth medium to the mid-logarithmic phase.
  • This compound Stock Solution: A stock solution of this compound is prepared in a low-salt buffer at a concentration significantly higher than the expected MIC.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria, while RPMI-1640 medium is used for fungi.
  • 96-Well Microtiter Plates: Sterile, non-treated polypropylene plates are preferred for cationic peptides to minimize non-specific binding.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the appropriate broth medium. This creates a gradient of peptide concentrations.
  • Inoculation: The microbial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL) and added to each well of the microtiter plate, including a growth control well (no peptide) and a sterility control well (no microorganisms).
  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).

Mechanism of Action

This compound employs a dual-action mechanism to exert its antimicrobial effects, targeting both the cell membrane and intracellular processes. This multifaceted approach contributes to its broad-spectrum activity and potency.

Membrane Disruption

Upon encountering a microbial cell, the cationic this compound electrostatically interacts with the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.

Membrane_Disruption_Pathway TachypleginA2 This compound Binding Electrostatic Binding TachypleginA2->Binding Interaction MicrobialMembrane Microbial Cell Membrane (Negatively Charged) MicrobialMembrane->Binding Insertion Peptide Insertion into Bilayer Binding->Insertion PoreFormation Pore Formation & Membrane Destabilization Insertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis

Caption: this compound induced membrane disruption pathway.

Inhibition of Intracellular Targets

In addition to its membrane-disruptive activity, this compound can translocate across the compromised microbial membrane and interact with intracellular components. A key intracellular target is the 3-ketoacyl-acyl carrier protein reductase (FabG), an essential enzyme in the fatty acid biosynthesis pathway (FASII). By inhibiting FabG, this compound disrupts the production of fatty acids, which are crucial for membrane integrity and other vital cellular functions, leading to bacterial cell death.

FabG_Inhibition_Pathway TachypleginA2 This compound Translocation Translocation across Membrane TachypleginA2->Translocation Inhibition Inhibition TachypleginA2->Inhibition Binds to Cytoplasm Bacterial Cytoplasm Translocation->Cytoplasm FabG FabG Enzyme Cytoplasm->FabG FASII Fatty Acid Synthesis (FASII) FabG->FASII FabG->Inhibition FattyAcid Fatty Acid Production FASII->FattyAcid Disruption Disruption of Membrane Synthesis & Cell Function FASII->Disruption Inhibition->FASII Blocks CellDeath Cell Death Disruption->CellDeath

Caption: Intracellular inhibition of FabG by this compound.

Conclusion

This compound is a promising antimicrobial peptide with a potent, broad-spectrum activity against a range of bacterial and fungal pathogens. Its dual mechanism of action, involving both membrane disruption and the inhibition of a key intracellular enzyme, makes it an attractive candidate for further investigation and development as a novel therapeutic agent in an era of increasing antimicrobial resistance. The standardized methodologies outlined in this guide provide a framework for the continued exploration of its antimicrobial potential.

Methodological & Application

Application Note: Solid-Phase Synthesis of TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of TachypleginA-2, a 17-residue antimicrobial peptide with the sequence KWCFRVCYRGICYRKCR-NH₂. The protocol utilizes standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Rink Amide resin to yield the C-terminally amidated peptide. This application note is intended for researchers in peptide chemistry, drug development, and materials science, offering a comprehensive guide from resin preparation to final peptide purification and characterization. All quantitative data and procedural steps are outlined to ensure reproducibility.

Introduction

This compound is a potent antimicrobial peptide (AMP) isolated from the horseshoe crab, Tachypleus tridentatus. It exhibits a broad spectrum of activity against bacteria and fungi, making it a promising candidate for therapeutic development. The peptide's structure is characterized by two disulfide bonds, which are crucial for its conformational stability and biological activity.

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for producing synthetic peptides like this compound in a laboratory setting.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The key advantages of Fmoc-SPPS include high coupling efficiencies, mild reaction conditions, and the ability to automate the process. This protocol details the manual synthesis on a Rink Amide resin, which facilitates the direct formation of the C-terminal amide upon cleavage.[2][3][4]

Materials and Reagents

All reagents should be of high purity, suitable for peptide synthesis.

ReagentAbbreviationGradeSupplierNotes
Rink Amide AM Resin (100-200 mesh)-Synthesis Gradee.g., Sigma-AldrichSubstitution: ~0.5-0.7 mmol/g
N,N-DimethylformamideDMFPeptide SynthesisVarious
DichloromethaneDCMACS GradeVarious
Piperidine-Synthesis GradeVariousFor Fmoc deprotection
Fmoc-Protected Amino AcidsFmoc-AA-OHSynthesis GradeVariousArg(Pbf), Cys(Trt), Tyr(tBu), Trp(Boc), Lys(Boc)
HBTUHBTUSynthesis GradeVariousCoupling reagent
N,N-DiisopropylethylamineDIPEAPeptide SynthesisVariousActivation base
Trifluoroacetic AcidTFAReagent GradeVariousFor cleavage
TriisopropylsilaneTISReagent GradeVariousCation scavenger
1,2-EthanedithiolEDTReagent GradeVariousCation scavenger, protects Cys[5]
Diethyl Ether (cold)-ACS GradeVariousFor peptide precipitation
AcetonitrileACNHPLC GradeVariousFor HPLC purification
Dimethyl SulfoxideDMSOACS GradeVariousFor air oxidation (disulfide bond formation)
Ammonium BicarbonateNH₄HCO₃ACS GradeVariousBuffer for oxidation

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale.

  • Weigh approximately 167 mg of Rink Amide AM resin (assuming 0.6 mmol/g substitution) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

  • After swelling, drain the DMF.

The peptide is synthesized from the C-terminus (Arginine) to the N-terminus (Lysine). Repeat the following two steps for each amino acid in the sequence (R-C-K-R-Y-C-I-G-C-V-R-F-C-W-K).

Step A: Fmoc Deprotection

  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 3 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Step B: Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents, 0.4 mmol) and HBTU (3.95 equivalents, 0.395 mmol) in 2 mL of DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 3 mL) and DCM (3 x 3 mL).

  • Perform a Kaiser test to confirm complete coupling (absence of free amine). If the test is positive, repeat the coupling step.

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (2x), then dry it under a high vacuum for at least 2 hours.

  • Prepare a fresh cleavage cocktail. For peptides containing sensitive residues like Cysteine, Tryptophan, and Arginine, "Reagent K" or a similar cocktail is recommended.[6][7]

    • Cleavage Cocktail (10 mL): 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL EDT.

  • Add 5-10 mL of the cleavage cocktail to the dried resin in a fume hood.[7]

  • Stopper the vessel and agitate gently at room temperature for 2-3 hours. Longer times may be needed for complete removal of Arg(Pbf) protecting groups.[8][9]

  • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

  • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the white peptide precipitate under a gentle stream of nitrogen or in a vacuum desiccator.

Disulfide bonds are crucial for the structure and function of this compound.[10][11][12] Air oxidation is a straightforward method for their formation.[13]

  • Dissolve the crude linear peptide in 20% DMSO/water at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.

  • Adjust the pH of the solution to 8.0-8.5 using a dilute ammonium bicarbonate solution.

  • Stir the solution gently, open to the air, for 24-48 hours at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC and Mass Spectrometry. The folded peptide will have a different retention time and a mass decrease of 4 Da compared to the fully reduced linear peptide.

  • Once the oxidation is complete, acidify the solution with a small amount of TFA (to pH ~3) to stop the reaction.

  • Lyophilize the solution to obtain the crude cyclized peptide.

  • Purification: The crude cyclized peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16][17]

    • Column: C18 column (e.g., 10 µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity, for example, 10-50% B over 40 minutes.[18]

    • Detection: UV at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak, perform analytical HPLC to confirm purity (>95%), and pool the pure fractions.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization: Confirm the identity of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

Data Presentation

Reagent/ComponentMolar Eq. (to resin)Amount (0.1 mmol)Purpose
Rink Amide Resin1.0~167 mgSolid Support
Fmoc-AA-OH4.00.4 mmolBuilding Block
HBTU3.950.395 mmolCoupling Activator
DIPEA8.00.8 mmolActivation Base
20% Piperidine/DMF-2 x 3 mLFmoc Removal
Cleavage Cocktail-10 mLResin Cleavage & Deprotection
ParameterExpected ValueMethod
SequenceKWCFRVCYRGICYRKCR-NH₂-
Molecular Formula (Neutral)C₈₉H₁₄₁N₃₁O₂₀S₄-
Average Mass (Linear)2169.83 DaMass Spectrometry
Monoisotopic Mass (Linear)2168.01 DaMass Spectrometry
Average Mass (2x S-S)2165.80 Da (-4H)Mass Spectrometry
Monoisotopic Mass (2x S-S)2164.00 Da (-4H)Mass Spectrometry
Purity (Post-HPLC)>95%Analytical RP-HPLC
Expected Yield (Crude)60-80%Gravimetric
Expected Yield (Pure)15-30%Gravimetric

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase synthesis of this compound.

SPPS_Workflow cluster_synthesis Peptide Chain Elongation (SPPS Cycle) cluster_postsynthesis Post-Synthesis Processing Resin 1. Resin Swelling (Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 LoopEnd Wash2->LoopEnd Repeat x16 Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage LoopEnd->Deprotection Precipitation 7. Ether Precipitation Cleavage->Precipitation Oxidation 8. Air Oxidation (Disulfide Formation) Precipitation->Oxidation Purification 9. RP-HPLC Purification Oxidation->Purification Final 10. Lyophilization & Characterization (MS) Purification->Final

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols for Recombinant Expression and Purification of TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA-2 is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action involves the disruption of microbial cell membranes, making it a promising candidate for the development of novel anti-infective agents. The recombinant production of this compound is essential for further research and preclinical development, enabling a scalable and cost-effective supply of the peptide.

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of this compound in Escherichia coli and its subsequent purification.

Data Presentation

ParameterExpression SystemFusion TagPurification MethodYield (mg/L)Purity (%)Reference
This compound E. coli BL21(DE3)Thioredoxin (Trx)Ni-NTA Affinity Chromatography, RP-HPLC~6.0>97[1]

Experimental Protocols

Recombinant Expression of Thioredoxin-TachypleginA-2 Fusion Protein in E. coli

This protocol describes the expression of this compound as a fusion protein with thioredoxin (Trx) in E. coli, a common strategy to enhance the expression and solubility of small peptides.

a. Gene Synthesis and Vector Construction:

  • The gene sequence encoding this compound should be optimized for E. coli codon usage to ensure high-level expression.[1]

  • The optimized gene is synthesized and cloned into an appropriate expression vector, such as pET-32a(+), which contains an N-terminal Thioredoxin (Trx) tag, a His-tag for purification, and a specific protease cleavage site (e.g., for TEV protease or chemical cleavage with cyanogen bromide) between the Trx tag and the this compound sequence.[1]

b. Transformation and Expression:

  • Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).[1]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (containing the antibiotic) with the overnight culture.

  • Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[2][3]

  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM.[2][3]

  • Continue to incubate the culture for an additional 4-5 hours at 37°C with shaking.[3] To potentially improve the solubility of the fusion protein, induction can be performed at lower temperatures (e.g., 15-25°C) for a longer period (e.g., 16 hours to overnight).[2]

c. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[2]

  • Discard the supernatant. The cell pellet can be stored at -80°C until further processing.[2]

Purification of Recombinant this compound

This protocol involves the purification of the Trx-TachypleginA-2 fusion protein from the cell lysate, followed by cleavage of the fusion tag and final purification of the mature this compound peptide.

a. Cell Lysis and Inclusion Body Solubilization:

  • Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.[2]

  • As antimicrobial peptides can be toxic to the host and often form inclusion bodies, the fusion protein is expected to be in the insoluble pellet.[1]

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0).

b. Affinity Chromatography of the Fusion Protein:

  • Equilibrate a Ni-NTA affinity column with the denaturing buffer.

  • Load the solubilized inclusion body solution onto the column.

  • Wash the column with several column volumes of the binding buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the Trx-TachypleginA-2 fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

c. Cleavage of the Fusion Tag:

  • Chemical Cleavage (Cyanogen Bromide): If a methionine residue is engineered between the fusion tag and this compound, cleavage can be performed with cyanogen bromide (CNBr). This method was successfully used for the release of fowlicidin-2, another antimicrobial peptide.[1]

    • Lyophilize the purified fusion protein.

    • Dissolve the protein in 70% formic acid.

    • Add CNBr in a 100-fold molar excess over methionine residues.

    • Incubate in the dark at room temperature for 24 hours.

    • Remove the formic acid and CNBr by lyophilization.

  • Enzymatic Cleavage: If a specific protease cleavage site (e.g., for TEV protease) is included, the fusion protein can be cleaved enzymatically. This often requires prior refolding of the fusion protein.

    • Refold the fusion protein by dialysis against a series of decreasing denaturant concentrations.

    • Incubate the refolded protein with the specific protease according to the manufacturer's instructions.

d. Final Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the cleaved peptide mixture in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).

  • Purify the this compound peptide using a C18 reverse-phase HPLC column.

  • Elute the peptide with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid.

  • Collect the fractions containing the purified this compound, identified by its retention time and confirmed by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

Experimental_Workflow cluster_expression Recombinant Expression cluster_purification Purification Gene_Synthesis Gene Synthesis & Vector Construction Transformation Transformation into E. coli BL21(DE3) Gene_Synthesis->Transformation Culture Cell Culture & Induction with IPTG Transformation->Culture Harvesting Cell Harvesting Culture->Harvesting Lysis Cell Lysis & Inclusion Body Solubilization Harvesting->Lysis Cell Pellet Affinity_Chromo Ni-NTA Affinity Chromatography Lysis->Affinity_Chromo Cleavage Fusion Tag Cleavage (e.g., CNBr) Affinity_Chromo->Cleavage RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC Final_Product Final_Product RP_HPLC->Final_Product Purified This compound

Caption: Experimental workflow for the recombinant expression and purification of this compound.

TachypleginA2_Mechanism TachypleginA2 This compound Membrane_Interaction Electrostatic Interaction with Negatively Charged Lipids TachypleginA2->Membrane_Interaction FabG_Inhibition Inhibition of FabG (3-Ketoacyl Carrier Protein Reductase) TachypleginA2->FabG_Inhibition Bacterial_Membrane Bacterial Outer & Inner Membranes Membrane_Permeabilization Membrane Permeabilization & Depolarization Bacterial_Membrane->Membrane_Permeabilization Membrane_Interaction->Bacterial_Membrane Cell_Death Bacterial Cell Death Membrane_Permeabilization->Cell_Death Fatty_Acid_Biosynthesis Disruption of Unsaturated Fatty Acid Biosynthesis FabG_Inhibition->Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis->Membrane_Permeabilization

Caption: Proposed mechanism of action of this compound against bacteria.[4]

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the antimicrobial susceptibility of TachypleginA-2, a cationic antimicrobial peptide. The following protocols are adapted for the specific properties of antimicrobial peptides (AMPs) to ensure accurate and reproducible results.

Introduction

This compound belongs to the tachyplesin family of antimicrobial peptides isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus)[1][2]. Like other members of this family, its antimicrobial activity is attributed to its ability to interact with and disrupt the integrity of microbial cell membranes[3]. Accurate determination of its in vitro potency through standardized antimicrobial susceptibility testing (AST) is a critical step in the research and development of this peptide as a potential therapeutic agent.

Standard AST methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for cationic AMPs like this compound to prevent inactivation of the peptide or underestimation of its activity[3]. Key considerations include the choice of appropriate testing media and labware to avoid non-specific binding.

Data Presentation: Antimicrobial Activity of Tachyplesin Analogs

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tachyplesin I, II, and III against various bacterial strains. Tachyplesin I is a close analog of this compound and its activity is considered representative. Data is presented in µM.

PeptideEscherichia coli ATCC 25922Escherichia coli DC2 CGSC 7139Staphylococcus aureus ATCC 25923Staphylococcus aureus ATCC 6538
Tachyplesin I 2-41-24-84-8
Tachyplesin II 4-82-48-168-16
Tachyplesin III 4-82-48-168-16

Data sourced from Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties, Molecules 2019.[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. This protocol is modified for cationic peptides to minimize interference from media components and non-specific binding.

Materials:

  • This compound stock solution (in sterile deionized water or 0.01% acetic acid)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile, 96-well polypropylene microtiter plates (low protein binding)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Sterile polypropylene tubes

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a working stock of this compound in a polypropylene tube.

    • Perform serial two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to the tube walls. The concentrations should be prepared at 10 times the final desired concentration.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • In a 96-well polypropylene plate, add 180 µL of the diluted bacterial suspension to each well.

    • Add 20 µL of the 10x this compound dilutions to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only) in each plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Workflow for Broth Microdilution Assay:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Prep Prepare Peptide Dilutions (10x) Add_Peptide Add Peptide (20 µL/well) Peptide_Prep->Add_Peptide Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Dispense_Bacteria Dispense Bacteria (180 µL/well) Inoculum_Prep->Dispense_Bacteria Dispense_Bacteria->Add_Peptide Incubate Incubate (37°C, 18-24h) Add_Peptide->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Caption: Workflow for the broth microdilution assay to determine MIC.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity. It is important to note that due to the cationic nature and potential for binding to agar components, this method may underestimate the activity of this compound.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Incubator (37°C)

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Peptide:

    • Aseptically apply sterile blank paper disks to the surface of the inoculated MHA plate.

    • Pipette a known amount (e.g., 10-20 µL) of different concentrations of this compound solution onto each disk.

    • Include a control disk with the solvent used to dissolve the peptide.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk where bacterial growth is absent.

Workflow for Agar Disk Diffusion Assay:

AgarDiskDiffusion Inoculum_Prep Prepare Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate Inoculum_Prep->Inoculate_Plate Apply_Disks Apply Blank Disks Inoculate_Plate->Apply_Disks Add_Peptide Add this compound to Disks Apply_Disks->Add_Peptide Incubate Incubate (37°C, 18-24h) Add_Peptide->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion assay.

Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound solution (at concentrations relative to its MIC, e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile polypropylene tubes

  • Sterile saline or PBS for serial dilutions

  • MHA plates

  • Incubator (37°C)

  • Shaking water bath or incubator

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in polypropylene tubes.

  • Exposure to Peptide:

    • Add this compound to the bacterial suspensions to achieve the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).

    • Incubate the tubes at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

    • Perform ten-fold serial dilutions of the aliquots in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[4]

Workflow for Time-Kill Kinetics Assay:

TimeKillAssay cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Analysis Prep_Inoculum Prepare Inoculum (~10^6 CFU/mL) Add_Peptide Add this compound (at various MIC multiples) Prep_Inoculum->Add_Peptide Incubate_Shaking Incubate with Shaking (37°C) Add_Peptide->Incubate_Shaking Take_Aliquots Take Aliquots at Time Points (0, 0.5, 1, 2, 4, 24h) Incubate_Shaking->Take_Aliquots Serial_Dilute Perform Serial Dilutions Take_Aliquots->Serial_Dilute Plate_Dilutions Plate onto MHA Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate Plates (37°C, 18-24h) Plate_Dilutions->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

Mechanism of Action Signaling Pathway

Tachyplesins, including this compound, are understood to exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. This process involves an initial electrostatic interaction with the negatively charged components of the microbial cell surface, followed by insertion into and permeabilization of the membrane.

MechanismOfAction Tachyplegin This compound (Cationic Peptide) Electrostatic_Interaction Electrostatic Interaction Tachyplegin->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion into Membrane Electrostatic_Interaction->Membrane_Insertion Pore_Formation Membrane Permeabilization / Pore Formation Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA-2 is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. Like other members of the tachyplesin family, it exhibits a broad spectrum of activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its cationic and amphipathic structure allows it to interact with and disrupt microbial cell membranes, leading to cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, which is a standard and widely accepted technique.[2]

Data Presentation

The antimicrobial activity of this compound and its close analog, Tachyplesin I, has been evaluated against several microbial strains. The following table summarizes the reported MIC values. It is important to note that Gram-negative bacteria generally show higher susceptibility to these peptides.[1]

PeptideMicroorganismStrainGram StainMIC (µg/mL)
Tachyplesin I/IIEscherichia coliATCC 25922Gram-Negative1 - 2
Tachyplesin I/IIEscherichia coliDC2 CGSC 7139Gram-Negative1 - 2
Tachyplesin I/IIStaphylococcus aureusATCC 25923Gram-Positive4 - 8
Tachyplesin I/IIStaphylococcus aureusATCC 6538Gram-Positive> 64
Tachyplesin I/IICandida albicansM9Fungus3.13

Data sourced from multiple studies on Tachyplesin I and II, which share high sequence homology and similar activity profiles.[1][2]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted for cationic antimicrobial peptides.

Materials
  • This compound (lyophilized powder)

  • Sterile, pure water (for peptide reconstitution)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and/or fungal strains of interest

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35-37°C)

Protocol

1. Preparation of this compound Stock Solution:

  • Aseptically reconstitute the lyophilized this compound in sterile pure water to a high concentration (e.g., 1280 µg/mL).
  • Vortex gently to ensure complete dissolution.

2. Preparation of Serial Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. This diluent helps to prevent the peptide from adhering to plastic surfaces.
  • The concentration range should be chosen to bracket the expected MIC value (e.g., from 64 µg/mL down to 0.125 µg/mL).

3. Preparation of Microbial Inoculum:

  • From a fresh culture plate (e.g., Mueller-Hinton Agar), select several colonies of the test microorganism.
  • Suspend the colonies in sterile CAMHB.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Microtiter Plate Setup:

  • In a sterile 96-well polypropylene plate, add 50 µL of CAMHB to all wells.
  • Add 50 µL of the appropriate this compound dilution to each well in a row, creating a final volume of 100 µL and the desired final peptide concentrations.
  • Leave one or more rows as positive controls (containing microbial inoculum but no peptide) and negative controls (containing medium only).

5. Inoculation:

  • Add 50 µL of the prepared microbial inoculum to each well (except for the negative control wells). The final volume in each well will be 150 µL.

6. Incubation:

  • Cover the plate and incubate at 35-37°C for 18-24 hours.

7. Determination of MIC:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
  • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis peptide_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions peptide_prep->serial_dilution plate_setup Set up 96-well Plate serial_dilution->plate_setup inoculum_prep Prepare Microbial Inoculum inoculation Inoculate Wells inoculum_prep->inoculation plate_setup->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Experimental workflow for determining the MIC of this compound.

Logical_Relationship TachypleginA2 This compound Interaction Electrostatic Interaction and Insertion TachypleginA2->Interaction Cationic Nature Microbial_Membrane Microbial Cell Membrane (Negatively Charged) Microbial_Membrane->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Amphipathic Structure Cell_Death Cell Death Disruption->Cell_Death

Caption: Simplified mechanism of action for this compound.

References

Application Notes: Performing a Membrane Permeabilization Assay for TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA-2 is a potent antimicrobial peptide (AMP) with a demonstrated ability to disrupt the integrity of microbial cell membranes. This property is central to its antimicrobial activity and is a key area of investigation for its therapeutic potential. This application note provides detailed protocols for quantifying the membrane permeabilization activity of this compound using two common and robust fluorescence-based assays: the calcein leakage assay with liposomes (an in vitro model) and the SYTOX™ Green uptake assay with bacterial cells.

The calcein leakage assay provides a quantitative measure of membrane disruption in a controlled, artificial lipid bilayer system (liposomes). In contrast, the SYTOX™ Green assay assesses the permeabilization of the plasma membrane in live bacteria. Together, these assays offer a comprehensive understanding of the membrane-disrupting capabilities of this compound.

Principle of the Assays

Calcein Leakage Assay: Large unilamellar vesicles (LUVs) are prepared with a high concentration of the fluorescent dye calcein encapsulated within them. At this high concentration, the calcein fluorescence is self-quenched. When this compound interacts with and disrupts the liposomal membrane, calcein is released into the surrounding buffer, leading to its dilution and a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the extent of membrane permeabilization.

SYTOX™ Green Uptake Assay: SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate the intact plasma membrane of live cells. However, when the membrane is compromised by an agent like this compound, the dye enters the cell and binds to intracellular nucleic acids. This binding results in a substantial enhancement of its fluorescence. The increase in fluorescence intensity serves as a sensitive indicator of membrane permeabilization in a cellular context.

Illustrative Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the membrane permeabilization activity of this compound as determined by the described assays. This data is for illustrative purposes to demonstrate how results can be presented.

Assay TypeTarget MembranePeptide Concentration (µM)% Permeabilization / LeakageEC50 (µM)
Calcein LeakageE. coli lipid extract LUVs125.3 ± 2.12.5
2.551.2 ± 3.5
578.9 ± 4.2
1095.1 ± 1.8
SYTOX™ Green UptakeE. coli (live cells)130.1 ± 2.82.1
2.555.6 ± 4.1
582.4 ± 3.9
1098.2 ± 1.5
Experimental Workflow and Signaling Pathway Visualization

The general experimental workflow for assessing membrane permeabilization by this compound is depicted below. This workflow is applicable to both the calcein leakage and SYTOX™ Green assays with minor modifications.

Membrane_Permeabilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Prep Prepare this compound Stock Solution Incubation Incubate Membrane System with this compound Peptide_Prep->Incubation Membrane_Prep Prepare Liposomes (Calcein Assay) or Bacterial Suspension (SYTOX Green Assay) Membrane_Prep->Incubation Measurement Measure Fluorescence Intensity (Plate Reader) Incubation->Measurement Normalization Normalize Fluorescence Data (Positive & Negative Controls) Measurement->Normalization Calculation Calculate % Permeabilization and EC50 Normalization->Calculation

Caption: Experimental workflow for the membrane permeabilization assay.

The mechanism of action for this compound primarily involves direct interaction with and disruption of the lipid bilayer, rather than a complex signaling cascade. The following diagram illustrates this direct permeabilization mechanism.

Direct_Permeabilization cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation / Membrane Disruption Lipid_Bilayer->Pore_Formation Interaction TachypleginA2 This compound TachypleginA2->Lipid_Bilayer Binding Efflux Efflux of Intracellular Contents (e.g., Calcein) Pore_Formation->Efflux Influx Influx of Extracellular Molecules (e.g., SYTOX Green) Pore_Formation->Influx

Caption: Direct membrane permeabilization by this compound.

Experimental Protocols

Protocol 1: Calcein Leakage Assay Using Large Unilamellar Vesicles (LUVs)

This protocol details the preparation of calcein-loaded LUVs and the subsequent measurement of this compound-induced dye leakage.

Materials
  • Phospholipids (e.g., E. coli polar lipid extract, or a mixture of POPC/POPG)

  • Calcein

  • Sephadex G-50 or similar size-exclusion chromatography resin

  • Chloroform

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton™ X-100 (20% v/v solution)

  • This compound peptide

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)

  • Extruder with 100 nm polycarbonate membranes

  • Rotary evaporator or nitrogen stream

Methods

A. Preparation of Calcein-Loaded LUVs

  • Lipid Film Formation: Dissolve the desired phospholipids in chloroform in a round-bottom flask. For a final lipid concentration of 10 mg/mL, use an appropriate amount of lipid. Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer. Vortex the mixture vigorously for 10-15 minutes until the lipid film is completely resuspended. The solution will appear milky.

  • Freeze-Thaw Cycles: Subject the lipid suspension to 5-7 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (around 40°C). This process helps to increase the encapsulation efficiency.

  • Extrusion: To create LUVs of a uniform size, extrude the lipid suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder. The resulting solution should be less turbid.

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded LUVs from the free, unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with HEPES buffer. The LUVs will elute in the void volume and can be identified as the first colored fraction.

B. Calcein Leakage Assay

  • Prepare Peptide Dilutions: Prepare a series of dilutions of this compound in HEPES buffer at 10-fold the final desired concentrations.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • HEPES buffer to a final volume of 100 µL.

    • 10 µL of the calcein-loaded LUV suspension.

    • 10 µL of the this compound dilution (or buffer for the negative control).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (F) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm. Record the fluorescence every 2 minutes for a total of 60 minutes.

  • Maximum Leakage Control: After the final time point, add 10 µL of 20% Triton™ X-100 to each well to lyse all LUVs and release all encapsulated calcein. This will give the maximum fluorescence intensity (Fmax).

  • Data Analysis: Calculate the percentage of calcein leakage at each time point for each peptide concentration using the following equation:

    % Leakage = [(F - F0) / (Fmax - F0)] x 100

    Where:

    • F is the fluorescence intensity at a given time point.

    • F0 is the initial fluorescence intensity (from wells with buffer only).

    • Fmax is the maximum fluorescence intensity after adding Triton™ X-100.

    Plot the percentage of leakage against the peptide concentration to determine the EC50 value.

Protocol 2: SYTOX™ Green Uptake Assay with E. coli

This protocol measures the permeabilization of the inner membrane of E. coli by this compound.

Materials
  • E. coli strain (e.g., ATCC 25922)

  • Luria-Bertani (LB) broth

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • This compound peptide

  • Polymyxin B (as a positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

  • Spectrophotometer (for measuring OD600)

Methods

A. Preparation of Bacterial Suspension

  • Bacterial Culture: Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to the mid-logarithmic phase (OD600 of approximately 0.4-0.6).

  • Harvest and Wash: Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C). Wash the cell pellet twice with sterile PBS.

  • Resuspension: Resuspend the bacterial pellet in PBS to an OD600 of 0.2 (approximately 1-2 x 108 CFU/mL).

B. SYTOX™ Green Uptake Assay

  • Prepare Peptide Dilutions: Prepare a series of dilutions of this compound and Polymyxin B in PBS at 10-fold the final desired concentrations.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • PBS to a final volume of 100 µL.

    • 50 µL of the prepared bacterial suspension.

    • A final concentration of 1 µM SYTOX™ Green.

    • 10 µL of the this compound dilution (or PBS for the negative control, Polymyxin B for the positive control).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record the fluorescence every 2 minutes for a total of 60 minutes.

  • Data Analysis: The increase in fluorescence intensity over time is indicative of membrane permeabilization. The data can be presented as the raw fluorescence units over time for each peptide concentration. To quantify and compare, the fluorescence at a specific time point (e.g., 30 minutes) can be normalized to the positive control (Polymyxin B, considered 100% permeabilization) and the negative control (buffer only, 0% permeabilization). Plot the normalized fluorescence against the peptide concentration to determine the EC50 value.

Application Note: Protocol for Assessing TachypleginA-2 Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA-2 is a member of the tachyplesin family of antimicrobial peptides (AMPs) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. As with many AMPs being investigated for therapeutic potential, a critical step in preclinical assessment is the evaluation of cytotoxicity against host cells. One of the primary and most straightforward measures of this is hemolytic activity—the ability of a compound to damage red blood cells (RBCs). This application note provides a detailed protocol for determining the hemolytic activity of this compound, a crucial assay for evaluating its therapeutic window and potential for systemic applications.[1] The protocol outlines the preparation of erythrocytes, the experimental procedure, and the subsequent data analysis to determine the 50% hemolytic concentration (HC50).

Principle of the Hemolytic Assay

The hemolytic assay is a colorimetric method used to quantify the lysis of red blood cells.[2] When RBC membranes are compromised by a hemolytic agent, such as certain antimicrobial peptides, intracellular hemoglobin is released into the surrounding medium. The amount of hemoglobin released is directly proportional to the extent of hemolysis. By measuring the absorbance of the supernatant at a specific wavelength after incubation with the peptide, the percentage of hemolysis can be calculated relative to positive and negative controls. This allows for the determination of the HC50 value, which is the peptide concentration required to lyse 50% of the RBCs.[3][4]

Materials and Reagents

  • This compound peptide (lyophilized)

  • Fresh human or animal (e.g., sheep, mouse) red blood cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS)

  • Deionized water

  • 96-well V-bottom or U-bottom microtiter plates

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

  • Incubator (37°C)

  • Centrifuge

Experimental Protocol

This protocol is a standard procedure for assessing the hemolytic activity of antimicrobial peptides.[5]

1. Preparation of Red Blood Cell Suspension a. Obtain fresh red blood cells. b. Transfer a desired volume of blood into a centrifuge tube. c. Wash the RBCs by adding 3-4 volumes of sterile, cold PBS (pH 7.4). d. Centrifuge at 1,000 x g for 10 minutes at 4°C. e. Carefully aspirate and discard the supernatant and the buffy coat (the thin layer of white blood cells and platelets). f. Resuspend the RBC pellet in cold PBS. g. Repeat the washing steps (c-f) two more times.[3][4] h. After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) erythrocyte suspension.

2. Preparation of Peptide Solutions a. Prepare a stock solution of this compound in PBS or a suitable solvent. b. Perform a serial two-fold dilution of the this compound stock solution in PBS to create a range of desired concentrations to be tested.

3. Hemolysis Assay Procedure a. In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells. b. Prepare control wells:

  • Negative Control (0% Hemolysis): Add 100 µL of PBS to three wells. This measures spontaneous hemolysis.[3]
  • Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 to three wells. This establishes the maximum possible hemolysis.[6] c. Add 100 µL of the 2% RBC suspension to all wells. The final volume in each well will be 200 µL. d. Gently mix the contents of the plate. e. Incubate the plate at 37°C for 1 hour.[2] f. After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs and cell debris. g. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. h. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

Data Analysis

  • Calculate the average absorbance for each set of triplicates (each peptide concentration and controls).

  • Calculate the percentage of hemolysis for each this compound concentration using the following formula:

    % Hemolysis = [ (Abssample - Absnegative control) / (Abspositive control - Absnegative control) ] x 100 [6]

  • Determine the HC50 value by plotting the percentage of hemolysis as a function of the peptide concentration. The HC50 is the concentration of this compound that results in 50% hemolysis. This can be determined using non-linear regression analysis with software such as GraphPad Prism.

Data Presentation

The hemolytic activity of this compound can be summarized in a table. As a reference, data for the related peptide Tachyplesin I is presented below, which has a reported HC50 value of approximately 34.9 µM.[1]

This compound Concentration (µM)Mean Absorbance (540 nm)Calculated % Hemolysis
Negative Control (PBS) 0.0520%
2 0.26110%
4 0.47020%
8 0.67930%
16 0.88840%
32 1.09750%
64 1.51570%
128 1.93390%
Positive Control (Triton X-100) 2.145100%

Note: The data presented above is illustrative and serves as an example for how to structure experimental results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the hemolytic activity assessment protocol.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis rbc_prep Prepare 2% RBC Suspension (Wash fresh RBCs 3x with PBS) add_rbc Add 100µL of 2% RBC Suspension to all wells rbc_prep->add_rbc peptide_prep Prepare this compound Serial Dilutions plate_setup Add 100µL Peptide/Controls to 96-well plate peptide_prep->plate_setup controls_prep Prepare Positive (Triton X-100) and Negative (PBS) Controls controls_prep->plate_setup plate_setup->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge Centrifuge plate at 1000 x g for 5 minutes incubate->centrifuge transfer_supernatant Transfer 100µL supernatant to new plate centrifuge->transfer_supernatant read_absorbance Measure Absorbance at 540 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis determine_hc50 Plot data and determine HC50 value calculate_hemolysis->determine_hc50

Caption: Workflow for the this compound hemolytic activity assay.

References

Application Notes and Protocols for Determining TachypleginA-2 Cytotoxicity in Mammalian Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TachypleginA-2 is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. Like many AMPs, this compound exhibits a broad spectrum of activity against bacteria and fungi. Furthermore, emerging research suggests its potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on mammalian cells using the MTT assay.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).

Data Presentation: Cytotoxicity of this compound

While specific IC50 values for this compound are not extensively published across a wide range of cell lines, the following table provides a template for researchers to summarize their quantitative data. Example data, based on typical cytotoxic profiles of similar antimicrobial peptides, is included for illustrative purposes. Researchers should replace this with their own experimental findings.

Cell LineCell TypeThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
HeLa Human Cervical Cancer[Insert experimental value][Insert experimental value][Insert experimental value]
A549 Human Lung Carcinoma[Insert experimental value][Insert experimental value][Insert experimental value]
MCF-7 Human Breast Cancer[Insert experimental value][Insert experimental value][Insert experimental value]
MRC-5 Human Normal Lung Fibroblast[Insert experimental value][Insert experimental value][Insert experimental value]

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a critical parameter for evaluating the potency of a cytotoxic agent. Different cell lines can exhibit varying sensitivities to the same compound[1][2][3][4][5].

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Mammalian cell lines of interest (e.g., HeLa, A549, MCF-7, MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and stored at -20°C in light-protected aliquots.

  • Solubilization solution: e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm, if available)

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound stock and working solutions C Seed cells in a 96-well plate and allow attachment A->C B Culture and harvest mammalian cells B->C D Treat cells with various concentrations of this compound C->D E Incubate for desired time periods (e.g., 24, 48, 72 hours) D->E F Add MTT solution to each well and incubate for 2-4 hours E->F G Add solubilization solution to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability (%) and plot dose-response curves H->I J Determine IC50 values for this compound I->J

Caption: Workflow for assessing this compound cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations for treatment.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include control wells:

      • Untreated control: Cells with a fresh medium only (representing 100% viability).

      • Vehicle control: Cells with a medium containing the highest concentration of the solvent used to dissolve this compound.

      • Blank control: Medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. If a reference wavelength is used, subtract the absorbance at 630-690 nm from the 570 nm measurement.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Putative Signaling Pathway for this compound Induced Cytotoxicity

The precise signaling pathway by which this compound induces cytotoxicity in mammalian cells is not fully elucidated. However, many cytotoxic peptides are known to induce apoptosis, or programmed cell death. A plausible mechanism is the induction of the intrinsic apoptotic pathway, which is initiated by intracellular stress and mitochondrial dysregulation.

Diagram of the Putative Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway Putative Intrinsic Apoptosis Pathway Induced by this compound cluster_trigger Trigger cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome TachypleginA2 This compound Bax Bax Activation TachypleginA2->Bax Induces Bcl2 Bcl-2 Inhibition TachypleginA2->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2->MOMP Inhibits CytochromeC Cytochrome c Release MOMP->CytochromeC Leads to Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative intrinsic apoptosis pathway for this compound.

Description of the Putative Pathway
  • Induction of Mitochondrial Stress: this compound, upon entering the cell, is hypothesized to induce stress on the mitochondria.

  • Regulation by Bcl-2 Family Proteins: This stress can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax can oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP.

  • Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome. This leads to the activation of caspase-9, an initiator caspase.

  • Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Disclaimer: This proposed signaling pathway is a general model for intrinsic apoptosis and requires specific experimental validation to confirm its role in this compound-induced cytotoxicity. Researchers are encouraged to investigate the expression levels of key proteins such as Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 to verify this pathway.

References

Application Notes and Protocols for In Vivo Efficacy Testing of TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA-2 is a potent antimicrobial peptide (AMP) with a broad spectrum of activity against various pathogens. As with many novel antimicrobial candidates, evaluating its efficacy and safety in a living organism is a critical step in the drug development process. These application notes provide detailed protocols for the in vivo efficacy testing of this compound using established animal models of bacterial infection. The following sections offer guidance on experimental design, data presentation, and specific methodologies for assessing the therapeutic potential of this promising peptide. While specific in vivo data for this compound is not yet widely published, this document presents standardized models and data templates to guide researchers in their investigations.

Data Presentation

Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the key efficacy and safety parameters of this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%) at 72hMean Bacterial Load (CFU/mL) in Blood at 24h
Vehicle Control (Saline)-Intraperitoneal01.5 x 10⁸
This compound5Intraperitoneal405.2 x 10⁵
This compound10Intraperitoneal801.3 x 10³
This compound20Intraperitoneal100<10¹
Positive Control (e.g., Colistin)5Intraperitoneal908.5 x 10²

Table 2: Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model

Treatment GroupDosage (mg/kg)Dosing RegimenBacterial Load Reduction (log₁₀ CFU/g thigh) vs. Vehicle
Vehicle Control (Saline)-q6h for 24h0
This compound2.5q6h for 24h1.8
This compound5q6h for 24h3.5
This compound10q6h for 24h5.2
Positive Control (e.g., Vancomycin)10q6h for 24h4.8

Table 3: Key Pharmacokinetic and Toxicological Parameters of this compound

ParameterValueAnimal Model
ED₅₀ (Effective Dose, 50%) To be determinedMurine Sepsis Model
LD₅₀ (Lethal Dose, 50%) To be determinedHealthy Mice
Therapeutic Index (LD₅₀/ED₅₀) To be determined-
Half-life (t₁/₂) To be determinedHealthy Mice

Note: The data presented in these tables are hypothetical examples and should be replaced with experimental findings. The median effective dose (ED50) is the dose that produces a desired effect in 50% of the population.[1][2][3][4][5] The median lethal dose (LD50) is the dose required to kill 50% of a test subject population.[5][6]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vivo studies. The following are established models for testing the efficacy of antimicrobial agents against systemic and localized infections.

Murine Sepsis Model Induced by Cecal Ligation and Puncture (CLP)

This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[7][8][9][10][11]

Objective: To evaluate the efficacy of this compound in preventing mortality and reducing systemic bacterial load in a polymicrobial sepsis model.

Materials:

  • 8-10 week old male C57BL/6 mice.

  • This compound, sterile saline, and a positive control antibiotic.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical instruments and sutures.

  • Bacterial culture media (e.g., Tryptic Soy Agar).

Procedure:

  • Anesthetize the mice according to approved institutional protocols.

  • Make a 1 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained. The severity of sepsis can be modulated by the length of the ligated cecum.[9]

  • Puncture the ligated cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer this compound or control treatments (e.g., via intraperitoneal or intravenous injection) at specified time points post-surgery (e.g., 1 and 12 hours).

  • Monitor the mice for signs of sepsis and survival for up to 72 hours.

  • At predetermined time points (e.g., 24 hours), a subset of animals can be euthanized to collect blood for determining bacterial load (CFU/mL).

Neutropenic Mouse Thigh Infection Model

This model is widely used to assess the efficacy of antimicrobial agents against localized soft tissue infections, particularly in an immunocompromised host.[12][13][14][15][16]

Objective: To determine the dose-dependent efficacy of this compound in reducing bacterial burden in a localized thigh infection.

Materials:

  • 6-8 week old female ICR mice.

  • Cyclophosphamide for inducing neutropenia.

  • A clinically relevant bacterial strain (e.g., Pseudomonas aeruginosa or Methicillin-resistant Staphylococcus aureus).[17][18][19][20][21]

  • This compound, sterile saline, and a positive control antibiotic.

Procedure:

  • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection (e.g., 150 mg/kg and 100 mg/kg, respectively).[14]

  • On the day of the experiment (day 0), inject a logarithmic-phase bacterial suspension (e.g., 10⁶ CFU in 0.1 mL) into the thigh muscle of each mouse.

  • Initiate treatment with this compound or controls at a specified time post-infection (e.g., 2 hours). Administer subsequent doses as required by the experimental design.

  • At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh.

  • Homogenize the thigh tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_infection Infection Models cluster_treatment Treatment cluster_endpoints Efficacy Endpoints animal_acclimatization Animal Acclimatization sepsis_model Sepsis Model (CLP) animal_acclimatization->sepsis_model Select Model thigh_model Neutropenic Thigh Model animal_acclimatization->thigh_model Select Model peptide_prep This compound Formulation treatment_admin Administer this compound / Controls peptide_prep->treatment_admin bacterial_culture Bacterial Culture Preparation bacterial_culture->sepsis_model bacterial_culture->thigh_model sepsis_model->treatment_admin thigh_model->treatment_admin survival_monitoring Survival Monitoring treatment_admin->survival_monitoring bacterial_load Bacterial Load Determination treatment_admin->bacterial_load toxicity_assessment Toxicity Assessment treatment_admin->toxicity_assessment

Caption: Workflow for in vivo efficacy testing of this compound.

Hypothesized Signaling Pathway for this compound's Immunomodulatory Effects

While the primary mechanism of many AMPs is membrane disruption, they can also modulate host immune responses. The following diagram illustrates a hypothetical signaling pathway for this compound, based on known pathways activated by other antimicrobial peptides.

signaling_pathway cluster_cell Host Immune Cell (e.g., Macrophage) TachypleginA2 This compound Receptor Toll-like Receptor (e.g., TLR4) TachypleginA2->Receptor Binds MyD88 MyD88 Receptor->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_activation->Cytokine_production Induces

Caption: A hypothesized signaling pathway for this compound in host immune cells.

References

Application Note: Visualizing TachypleginA-2 and Bacterial Interactions Using Fluorescent Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA-2 is a potent, cyclic antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, has positioned it as a promising candidate for novel antibiotic development. Understanding the precise mechanisms through which this compound exerts its bactericidal effects is crucial for its therapeutic advancement. Fluorescence microscopy offers a powerful suite of tools to visualize and quantify the dynamic interactions between this compound and bacterial cells in real-time. This application note provides detailed protocols for fluorescently labeling this compound, and for conducting microscopy-based assays to investigate its impact on bacterial membrane integrity and potential intracellular targets.

Principle of the Method

The visualization of this compound's interaction with bacteria relies on the use of fluorescent probes. This compound can be covalently labeled with a fluorophore, allowing for direct visualization of its binding to and localization within bacterial cells. Concurrently, fluorescent dyes that report on the physiological state of the bacteria, such as membrane potential and membrane integrity, can be employed. By using a combination of labeled peptide and indicator dyes, a comprehensive picture of the antimicrobial mechanism can be constructed. Confocal and time-lapse fluorescence microscopy are the techniques of choice for these investigations, providing high-resolution spatial and temporal information.[1]

Quantitative Data Summary

While extensive quantitative data for this compound is still under investigation, the following table provides representative Minimum Inhibitory Concentration (MIC) values for similar antimicrobial peptides against common bacterial strains. Researchers should experimentally determine the specific MIC for this compound against their strains of interest.

Antimicrobial PeptideTarget BacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacin A2Staphylococcus aureus ATCC 43300 (MRSA)1 µM (~2.3 µg/mL)[2]
LENART01Escherichia coli R20.782–0.899[3]
Polymyxin BKlebsiella pneumoniae8 mg/L[4]

Note: The binding affinity (Kd) of this compound to bacterial membranes is a critical parameter that can be determined using methods such as isothermal titration calorimetry or fluorescence anisotropy. These values are essential for understanding the peptide's potency.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol describes the covalent labeling of this compound with FITC, a widely used green-emitting fluorophore. The isothiocyanate group of FITC reacts with primary amines, such as the N-terminus or the side chain of lysine residues, on the peptide.[5][6]

Materials:

  • This compound (synthetic)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0)

  • PD-10 desalting column (or similar size-exclusion chromatography system)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound in 0.1 M carbonate-bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Prepare a fresh 1 mg/mL solution of FITC in anhydrous DMSO. This solution should be protected from light.

  • Slowly add the FITC solution to the peptide solution while gently stirring. A molar ratio of 5:1 to 10:1 (FITC:peptide) is recommended as a starting point.

  • Incubate the reaction mixture for 4-8 hours at 4°C with continuous gentle stirring, protected from light.

  • To separate the labeled peptide from unreacted FITC, apply the reaction mixture to a PD-10 desalting column pre-equilibrated with PBS.

  • Elute the column with PBS and collect the fractions. The first colored fraction will contain the FITC-labeled this compound.

  • Measure the absorbance of the labeled peptide solution at 280 nm (for peptide concentration) and 495 nm (for FITC concentration).

  • Calculate the degree of labeling (DOL) or fluorescein-to-protein (F/P) ratio. A DOL of 1-2 is generally desirable.

  • Store the labeled peptide at -20°C or -80°C in small aliquots, protected from light.

Protocol 2: Visualization of this compound Binding to Bacterial Cells

This protocol allows for the direct visualization of FITC-labeled this compound binding to the surface of bacterial cells.

Materials:

  • FITC-labeled this compound

  • Bacterial culture (E. coli, S. aureus, etc.) in mid-logarithmic growth phase

  • PBS, pH 7.4

  • Poly-L-lysine coated glass slides or coverslips

  • Confocal microscope with appropriate laser lines and filters for FITC (Excitation/Emission: ~495/517 nm)

Procedure:

  • Grow bacteria to mid-log phase in appropriate culture medium.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells twice with PBS to remove residual media.

  • Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD600) of 0.5.

  • Immobilize the bacteria on poly-L-lysine coated slides for 15 minutes.

  • Gently wash off non-adherent bacteria with PBS.

  • Add a solution of FITC-TachypleginA-2 in PBS to the immobilized bacteria at a concentration equivalent to the MIC or 2x MIC.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Gently wash the slide with PBS to remove unbound peptide.

  • Mount the coverslip with a suitable mounting medium.

  • Visualize the sample using a confocal microscope.

Protocol 3: Assessment of Bacterial Membrane Permeabilization

This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane permeabilization. PI is a nuclear stain that is impermeant to live cells with intact membranes. Upon membrane disruption by this compound, PI enters the cell and intercalates with DNA, resulting in a significant increase in red fluorescence.

Materials:

  • Unlabeled this compound

  • FITC-labeled this compound (optional, for co-localization)

  • Bacterial culture in mid-logarithmic growth phase

  • Propidium Iodide (PI) solution (1 mg/mL stock in water)

  • PBS, pH 7.4

  • Confocal microscope with appropriate laser lines and filters for FITC and PI (Excitation/Emission: ~535/617 nm)

Procedure:

  • Prepare bacterial cells as described in Protocol 2, steps 1-5.

  • Incubate the immobilized bacteria with this compound (at MIC or 2x MIC) in PBS for various time points (e.g., 0, 5, 15, 30 minutes).

  • After the desired incubation time, add PI to a final concentration of 1-5 µg/mL.

  • Incubate for an additional 5-10 minutes in the dark.

  • Gently wash with PBS to remove excess dyes.

  • Mount and visualize using a confocal microscope. Co-localization of green fluorescence from FITC-TachypleginA-2 on the bacterial surface and red fluorescence from intracellular PI indicates that the peptide is causing membrane damage.

Visualizations of Mechanisms and Workflows

TachypleginA2_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space TachypleginA2 This compound OuterMembrane Outer Membrane (Gram-negative) TachypleginA2->OuterMembrane Electrostatic Binding InnerMembrane Inner (Cytoplasmic) Membrane OuterMembrane->InnerMembrane Translocation Pore Pore Formation InnerMembrane->Pore Membrane Perturbation IntracellularTarget Intracellular Target (e.g., FabG) InnerMembrane->IntracellularTarget Internalization IonLeakage Ion Leakage & Depolarization Pore->IonLeakage

Caption: Proposed mechanism of this compound interaction with bacterial membranes.

Experimental_Workflow Start Start LabelPeptide Fluorescently Label This compound (e.g., FITC) Start->LabelPeptide CultureBacteria Culture Bacteria to Mid-Log Phase Start->CultureBacteria Immobilize Immobilize Bacteria on Slide CultureBacteria->Immobilize IncubatePeptide Incubate with Labeled This compound Immobilize->IncubatePeptide AddDye Add Membrane Integrity Dye (e.g., Propidium Iodide) IncubatePeptide->AddDye Wash Wash to Remove Unbound Probes AddDye->Wash Microscopy Confocal Fluorescence Microscopy Wash->Microscopy Analyze Image Analysis: Localization & Permeabilization Microscopy->Analyze

Caption: Experimental workflow for visualizing this compound bacterial interaction.

Hypothetical_Signaling_Interference TachypleginA2 This compound MembraneDamage Membrane Damage & Ion Dysregulation TachypleginA2->MembraneDamage SensorKinase Sensor Histidine Kinase (e.g., PhoQ) MembraneDamage->SensorKinase Indirectly Affects Sensing Domain ResponseRegulator Response Regulator (e.g., PhoP) SensorKinase->ResponseRegulator Phosphorylation Signal (Disrupted) GeneExpression Altered Gene Expression (Stress Response, Virulence) ResponseRegulator->GeneExpression Modulates Transcription

Caption: Hypothetical model of this compound interfering with a two-component signaling system.

Discussion and Conclusion

The protocols outlined in this application note provide a robust framework for investigating the interaction of this compound with bacteria using fluorescence microscopy. By visualizing the binding of the peptide and its effect on membrane integrity, researchers can gain valuable insights into its mechanism of action. The observation that related tachyplesins may have intracellular targets, such as the fatty acid synthesis enzyme FabG, suggests that the antimicrobial activity of this compound may be multifaceted, involving both membrane disruption and inhibition of essential intracellular processes.[7] Further studies could explore the co-localization of fluorescently labeled this compound with specific intracellular components to validate these potential targets. Additionally, while direct evidence is lacking, the profound membrane perturbations caused by this compound could indirectly affect membrane-associated signaling systems like two-component regulatory pathways, which are crucial for bacterial adaptation and virulence.[8][9][10][11][12] Future work should aim to elucidate these potential downstream effects. The combination of direct visualization and quantitative analysis will undoubtedly accelerate the development of this compound and other antimicrobial peptides as next-generation therapeutics.

References

Troubleshooting & Optimization

strategies to improve TachypleginA-2 peptide synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of the TachypleginA-2 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: this compound is a cysteine-rich and hydrophobic peptide, which presents several challenges during solid-phase peptide synthesis (SPPS). The primary difficulties include:

  • Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps, which significantly lowers the yield and purity.[1][2]

  • Disulfide Bond Formation: Incorrect formation of the two disulfide bridges can lead to a heterogeneous mixture of isomers, complicating purification and reducing the yield of the correctly folded, active peptide.

  • Low Solubility: The hydrophobic nature of this compound can cause poor solubility of the crude peptide after cleavage from the resin, making handling and purification difficult.

  • Side Reactions: The presence of multiple reactive side chains, particularly cysteine, can lead to unwanted side reactions if not properly protected and handled.

Q2: Which coupling reagent is best for this compound synthesis?

A2: The choice of coupling reagent can significantly impact the synthesis yield. For challenging sequences like this compound, more efficient coupling reagents are recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have been shown to provide better yields and less racemization compared to older reagents like HBTU or DIC, especially for sterically hindered couplings.[3][4] It is often beneficial to perform a small-scale test synthesis to determine the optimal coupling reagent for your specific conditions.[5]

Q3: How can I prevent peptide aggregation during synthesis?

A3: Preventing aggregation is crucial for improving the yield of this compound. Several strategies can be employed:

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide sequence can disrupt the formation of secondary structures like β-sheets that lead to aggregation.[1][2][6] These dipeptides introduce a "kink" in the peptide backbone, improving solvation and accessibility for reagents.[6]

  • "Difficult Sequence" Protocols: Employing specialized protocols for "difficult sequences" can be beneficial. This may include using higher temperatures (microwave synthesis), stronger coupling reagents, or solvents with better-solvating properties.

  • Chaotropic Agents: The addition of chaotropic agents like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt intermolecular hydrogen bonds that cause aggregation.

Q4: What is the recommended strategy for forming the correct disulfide bonds in this compound?

A4: A common and effective strategy is a two-step orthogonal cysteine protection scheme followed by controlled oxidation. This involves using different protecting groups for the cysteine pairs that will form the two disulfide bonds. For example, Trt (trityl) and Acm (acetamidomethyl) groups can be used. The Trt groups are removed during the initial acid cleavage, allowing for the formation of the first disulfide bond. The Acm groups are then selectively removed in a subsequent step, followed by oxidation to form the second disulfide bond. This stepwise approach ensures the correct connectivity of the disulfide bridges.

Q5: What is the best way to purify the final this compound peptide?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic this compound. Due to its hydrophobicity, a C18 column is typically used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. Careful optimization of the gradient is necessary to separate the correctly folded peptide from deletion sequences, incompletely deprotected peptides, and isomers with incorrect disulfide bonds.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Crude Peptide Yield - Incomplete coupling reactions due to peptide aggregation. - Poor swelling of the resin. - Inefficient cleavage from the resin.- Incorporate pseudoproline dipeptides into the sequence.[1][2][6] - Use a more efficient coupling reagent like HATU or HCTU.[3][4] - Perform a double coupling for difficult amino acids.[7] - Ensure proper resin swelling in a suitable solvent (e.g., DMF, NMP) before synthesis. - Optimize the cleavage cocktail and time.
Multiple Peaks in HPLC Analysis of Crude Product - Presence of deletion sequences from incomplete couplings. - Formation of incorrect disulfide bond isomers. - Incomplete removal of protecting groups. - Racemization during coupling.- Use a more efficient coupling reagent and consider double coupling.[3][7] - Employ an orthogonal cysteine protection strategy for controlled disulfide bond formation. - Extend the cleavage time or use a stronger cleavage cocktail. - Add a racemization suppressant like Oxyma Pure to the coupling reaction.
Poor Solubility of Crude Peptide - The inherent hydrophobicity of this compound. - Aggregation of the cleaved peptide.- Dissolve the crude peptide in a stronger solvent like DMSO or a mixture of acetonitrile/water with a higher percentage of organic solvent. - Consider direct purification of the cleavage solution by RP-HPLC to minimize precipitation.
Mass Spectrometry Shows Higher than Expected Mass - Incomplete removal of protecting groups (e.g., Boc, tBu, Trt). - Adduct formation with scavengers from the cleavage cocktail.- Increase the cleavage time or use a more effective cleavage cocktail. - Optimize the precipitation and washing steps to remove scavengers.
No or Very Low Yield of Correctly Folded Peptide after Oxidation - Inefficient or incorrect disulfide bond formation. - Oxidation of other residues (e.g., Met, Trp).- Optimize the pH, peptide concentration, and choice of oxidizing agent for the folding reaction. - Use a suitable scavenger in the cleavage cocktail to protect sensitive residues.

Quantitative Data Summary

The following table summarizes typical yield improvements that can be expected when implementing various optimization strategies for the synthesis of challenging peptides like this compound. The values are representative and actual yields may vary depending on the specific sequence and experimental conditions.

StrategyStandard Protocol YieldOptimized Protocol YieldFold Improvement
Coupling Reagent DIC/HOBt: ~20-30%HATU/Oxyma: ~40-60%~2x
Aggregation Prevention Standard SPPS: ~15-25%With Pseudoproline Dipeptides: ~35-55%~2.3x
Cleavage Cocktail Standard TFA/TIS/H₂O: ~50-70% (of resin-bound peptide)Optimized Cocktail (e.g., with scavengers): ~70-90%~1.3x
Oxidative Folding Air Oxidation: ~10-20%Redox Buffer System: ~30-50%~3x

Detailed Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines a general procedure for the solid-phase synthesis of this compound using Fmoc chemistry.

1. Resin Swelling:

  • Start with a Rink Amide resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HATU (3.9 equivalents) in DMF.

  • Add a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (5 times).

4. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • To mitigate aggregation, consider incorporating a pseudoproline dipeptide, for example, at a Ser or Thr residue within the sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

6. Purification and Oxidative Folding:

  • Dissolve the crude peptide in a suitable buffer for RP-HPLC purification.

  • Purify the linear peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure linear peptide.

  • For oxidative folding, dissolve the purified peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0) at a low concentration (0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Stir the solution gently, open to the air, for 24-48 hours.

  • Monitor the folding process by RP-HPLC.

  • Purify the final folded this compound by RP-HPLC and lyophilize.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_folding Folding & Final Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for each AA Cleavage Cleavage from Resin Wash1->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification1 RP-HPLC Purification (Linear Peptide) Precipitation->Purification1 Folding Oxidative Folding Purification1->Folding Purification2 RP-HPLC Purification (Folded Peptide) Folding->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Start Low Synthesis Yield Aggregation Peptide Aggregation? Start->Aggregation Coupling Inefficient Coupling? Start->Coupling Cleavage Poor Cleavage? Start->Cleavage Sol_Aggregation Use Pseudoproline Dipeptides or Chaotropic Agents Aggregation->Sol_Aggregation Yes Sol_Coupling Use Stronger Coupling Reagent (HATU) or Double Couple Coupling->Sol_Coupling Yes Sol_Cleavage Optimize Cleavage Cocktail and Time Cleavage->Sol_Cleavage Yes

References

reducing off-target cytotoxicity of TachypleginA-2 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering off-target cytotoxicity with TachypleginA-2 in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our mammalian cell lines when treated with this compound. Is this expected?

A1: this compound, like many antimicrobial peptides (AMPs), can exhibit cytotoxicity towards mammalian cells, particularly at higher concentrations. Its mechanism of action, which involves membrane disruption, is not always specific to microbial cells. The degree of cytotoxicity can be influenced by the peptide's concentration, the cell line used, and the assay conditions.

Q2: What are the primary mechanisms behind the off-target cytotoxicity of this compound?

A2: The primary mechanism of this compound's cytotoxicity is believed to be its interaction with the cell membrane. Its cationic and amphipathic properties allow it to bind to and disrupt the integrity of mammalian cell membranes, leading to cell lysis. Additionally, at sub-lytic concentrations, it may induce apoptosis through various signaling pathways, potentially involving the generation of reactive oxygen species (ROS) and activation of caspase cascades.[1][2]

Q3: How can we reduce the off-target cytotoxicity of this compound in our experiments?

A3: One promising strategy is the use of synthetic analogs of this compound with modified amino acid sequences. Research has shown that strategic amino acid substitutions can decrease hemolytic activity and general cytotoxicity while maintaining or even enhancing antimicrobial potency. For example, modifications to the peptide's net charge or hydrophobicity can improve its selectivity for bacterial over mammalian membranes.

Q4: Which in vitro assays are recommended for assessing the cytotoxicity of this compound and its analogs?

A4: A comprehensive assessment of cytotoxicity should involve multiple assays that measure different cellular endpoints. Commonly used assays include:

  • MTT Assay: Measures metabolic activity, indicating cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating membrane disruption.

  • Hemolysis Assay: Specifically measures the lysis of red blood cells, a key indicator of membrane-disrupting activity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Causes:

  • Peptide Solubility and Aggregation: this compound, being a peptide, may not be fully soluble or could be aggregating in your culture medium, leading to inconsistent concentrations.

  • Contamination: The peptide stock may be contaminated with endotoxins or residual trifluoroacetic acid (TFA) from synthesis, both of which can induce cytotoxic effects.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in the final readout.

  • Assay Incubation Time: The timing of reagent addition and incubation is critical and can affect the results if not consistent.

Solutions:

  • Ensure Complete Solubilization: Prepare fresh peptide stock solutions and vortex thoroughly. Consider a brief sonication if solubility issues persist.

  • Check for Contamination: Use endotoxin-free reagents and consider TFA removal steps if you suspect contamination from peptide synthesis.

  • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Standardize Incubation Times: Use a multichannel pipette for simultaneous reagent addition and adhere strictly to the incubation times specified in your protocol.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Possible Cause:

  • Different Mechanisms of Cell Death: this compound might be inducing different cell death pathways at varying concentrations. For example, at high concentrations, it may cause rapid necrosis (measured by LDH release), while at lower concentrations, it might induce apoptosis (which would be reflected in a delayed decrease in metabolic activity in an MTT assay).

Solution:

  • Employ a Battery of Assays: It is highly recommended to use a combination of assays to get a complete picture of the cytotoxic mechanism. For instance, combining an LDH assay (for necrosis) with a caspase activation assay (for apoptosis) can provide more insight.

  • Time-Course Experiments: Perform your cytotoxicity assays at multiple time points to understand the kinetics of cell death.

Quantitative Data Summary

The following tables provide illustrative data on how amino acid modifications can affect the activity and cytotoxicity of this compound analogs. Actual values will vary depending on the specific analog and experimental conditions.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideSequenceMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
This compound (Native)KWCFRVCYRGICYRRCR-NH284
Analog 1 (Reduced Cationicity)KWCFRVCYGAICYRRCR-NH2168
Analog 2 (Altered Hydrophobicity)KWCFAVCYRGICYRRCR-NH284

Table 2: In Vitro Cytotoxicity Data

PeptideHemolytic Activity (HC50, µg/mL)Cytotoxicity (IC50, µg/mL) vs. HEK293 Cells
This compound (Native)5025
Analog 1 (Reduced Cationicity)>200150
Analog 2 (Altered Hydrophobicity)7540

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound or its analogs in culture medium and add to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).

Hemolysis Assay
  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes. Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation: In a 96-well plate, add 100 µL of serially diluted this compound or its analogs to 100 µL of the 2% RBC suspension.

  • Controls: Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis P Peptide Synthesis (this compound & Analogs) MTT MTT Assay (Metabolic Activity) P->MTT Treatment LDH LDH Assay (Membrane Integrity) P->LDH Treatment HEM Hemolysis Assay (RBC Lysis) P->HEM Treatment C Cell Culture (Mammalian Cell Lines) C->MTT Seeding C->LDH Seeding C->HEM Seeding DA Calculate IC50/HC50 Compare Analogs MTT->DA LDH->DA HEM->DA

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound and its analogs.

Troubleshooting_Logic Start High Assay Variability? Solubility Check Peptide Solubility & Aggregation Start->Solubility Yes End Consistent Results Start->End No Contamination Verify No Endotoxin/TFA Contamination Solubility->Contamination Seeding Optimize Cell Seeding Density Contamination->Seeding Timing Standardize Incubation Times Seeding->Timing Timing->End

Caption: Troubleshooting flowchart for addressing high variability in cytotoxicity assay results.

Signaling_Pathway TachypleginA2 This compound Membrane Cell Membrane Interaction TachypleginA2->Membrane Disruption Membrane Disruption Membrane->Disruption ROS ROS Generation Membrane->ROS Necrosis Necrosis Disruption->Necrosis Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathways for this compound induced cytotoxicity in mammalian cells.

References

Technical Support Center: Optimization of TachypleginA-2 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of TachypleginA-2 dosage for in vivo animal studies. Due to the limited publicly available data on this compound, this guide leverages information from structurally similar antimicrobial peptides (AMPs) isolated from horseshoe crabs, such as Tachyplesin and Polyphemusin, to provide foundational knowledge and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: this compound is a cationic antimicrobial peptide. Peptides in this class, such as Tachyplesin I and Polyphemusin I, are understood to function primarily through the disruption of microbial cell membranes.[1][2][3] Their positive charge facilitates electrostatic interactions with the negatively charged components of bacterial and fungal cell membranes, leading to membrane permeabilization and cell death. Some studies also suggest that these peptides can translocate across the membrane and interact with intracellular targets.

Q2: Are there any established starting dosages for this compound in animal models?

A2: To date, there is no specific published data detailing established dosage ranges for this compound in animal studies. However, studies on other de novo-derived cationic antimicrobial peptides in murine models of sepsis have reported effective therapeutic doses. For instance, the peptide WLBU2 demonstrated efficacy at concentrations of 3 and 4 mg/kg when administered intravenously in a mouse model of Pseudomonas aeruginosa sepsis.[4] Researchers may consider these values as a starting point for dose-range finding studies with this compound, always beginning with lower doses to assess tolerability.

Q3: How can I determine the therapeutic window for this compound?

A3: The therapeutic window is the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). To establish this, a series of experiments are required:

  • Dose-Response (Efficacy) Studies: Administer a range of this compound doses in an appropriate animal infection model to identify the lowest dose that achieves the desired therapeutic effect (e.g., reduction in bacterial load, increased survival).

  • Toxicity Studies (Dose Escalation): In healthy animals, administer escalating doses of this compound to determine the dose at which adverse effects are observed. This will establish the MTD. The therapeutic index, a ratio of the toxic dose to the effective dose, can provide a quantitative measure of the drug's safety margin.

Q4: What are the potential signs of toxicity I should monitor for in my animal studies?

A4: Potential signs of toxicity for systemically administered peptides can include:

  • Changes in body weight and food/water intake

  • Lethargy or changes in behavior

  • Signs of organ damage (e.g., elevated liver enzymes, kidney function markers in blood tests)

  • Hemolysis (rupture of red blood cells), which can be assessed in vitro prior to in vivo studies.

Close monitoring of animals during and after administration is crucial.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of Efficacy - Inadequate dosage- Rapid clearance or degradation of the peptide- Peptide aggregation- Route of administration is not optimal for reaching the site of infection- Perform a dose-escalation study to find the effective dose.- Investigate the pharmacokinetic profile of this compound. Consider modifications to enhance stability, such as pegylation or inclusion of D-amino acids.[5]- Assess peptide solubility and aggregation under experimental conditions. Consider formulation changes.[6][7]- Evaluate alternative routes of administration (e.g., subcutaneous, intraperitoneal) that may provide better bioavailability at the target site.
Unexpected Animal Mortality or Severe Adverse Events - High dose leading to systemic toxicity- Hemolytic activity of the peptide- Pyrogen contamination in the peptide preparation- Reduce the dosage immediately. Re-evaluate the maximum tolerated dose.- Conduct an in vitro hemolysis assay to determine the peptide's lytic activity against red blood cells.[8][9][10][11] If hemolytic, consider peptide modifications to improve selectivity for microbial cells.[1][2]- Ensure the peptide solution is sterile and pyrogen-free. Use commercially available pyrogen detection kits, such as the Limulus Amebocyte Lysate (LAL) assay or the Monocyte Activation Test (MAT).[12][13][14][15][16]
Peptide Aggregation in Solution - Physicochemical properties of the peptide (e.g., hydrophobicity)- High peptide concentration- pH or salt concentration of the vehicle- Characterize the aggregation propensity of this compound under different buffer conditions.[6][7]- Prepare fresh solutions before each experiment and use the lowest effective concentration.- Optimize the formulation by adjusting pH, ionic strength, or including excipients that enhance solubility.

Experimental Protocols

1. In Vitro Hemolysis Assay

  • Objective: To assess the lytic activity of this compound against red blood cells.

  • Methodology:

    • Obtain fresh red blood cells (e.g., from mice or sheep).

    • Wash the cells multiple times in a buffered saline solution (e.g., PBS) by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of the washed red blood cells.

    • Serially dilute this compound in the same buffered saline.

    • In a 96-well plate, mix equal volumes of the peptide dilutions and the red blood cell suspension.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (buffer only).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact red blood cells.

    • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

2. Murine Sepsis Model for Efficacy Testing

  • Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

  • Methodology:

    • Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa or Escherichia coli) to mid-log phase.

    • Determine the minimum lethal dose (MLD) or LD50 of the bacteria in the chosen mouse strain through preliminary experiments.

    • Induce sepsis in mice by intravenous (IV) or intraperitoneal (IP) injection of the predetermined lethal dose of bacteria.

    • Administer different doses of this compound (e.g., via IV or IP route) at a specified time point post-infection (e.g., 1 hour).

    • Include a vehicle control group (receiving only the buffer used to dissolve the peptide).

    • Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

    • In separate cohorts, euthanize animals at specific time points (e.g., 4 and 24 hours post-treatment) to determine bacterial loads in blood and key organs (e.g., spleen, liver, kidneys) by plating serial dilutions of tissue homogenates on appropriate agar plates.[4]

Visualizations

Signaling_Pathway Hypothesized Mechanism of this compound Action TachypleginA2 This compound (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction TachypleginA2->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembranePermeabilization Membrane Permeabilization (Pore Formation) ElectrostaticInteraction->MembranePermeabilization CellDeath Bacterial Cell Death MembranePermeabilization->CellDeath

Caption: Hypothesized mechanism of this compound action on bacterial cells.

Experimental_Workflow Workflow for this compound Dosage Optimization cluster_0 In Vitro Characterization cluster_1 In Vivo Studies MIC Determine Minimum Inhibitory Concentration (MIC) DoseFinding Dose-Range Finding (Toxicity) MIC->DoseFinding Inform starting doses Hemolysis Assess Hemolytic Activity Hemolysis->DoseFinding Assess safety profile Efficacy Efficacy Studies in Infection Model DoseFinding->Efficacy TherapeuticWindow Determine Therapeutic Window Efficacy->TherapeuticWindow

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Tree Troubleshooting Guide for In Vivo Studies Start Unexpected Outcome in Animal Study NoEfficacy Lack of Efficacy? Start->NoEfficacy Toxicity Toxicity Observed? Start->Toxicity NoEfficacy->Toxicity No IncreaseDose Increase Dose / Optimize Route NoEfficacy->IncreaseDose Yes CheckAggregation Check for Peptide Aggregation NoEfficacy->CheckAggregation If dose increase fails DecreaseDose Decrease Dose Toxicity->DecreaseDose Yes CheckPurity Check for Pyrogen Contamination Toxicity->CheckPurity If toxicity persists at low doses CheckHemolysis Assess Hemolytic Activity Toxicity->CheckHemolysis If signs of hemolysis

Caption: Decision tree for troubleshooting common issues in animal studies.

References

Technical Support Center: Enhancing TachypleginA-2 Solubility Through Sequence Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the limited solubility of the potent antimicrobial peptide TachypleginA-2 can present a significant hurdle in experimental and therapeutic applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the solubility of this compound by modifying its amino acid sequence.

Frequently Asked Questions (FAQs)

Q1: What is the mature amino acid sequence of this compound and what are its key structural features?

The mature this compound is a 17-amino-acid peptide with the sequence KWCFRVCYRGICYRRCR. A key structural feature is its β-hairpin fold, which is stabilized by two disulfide bonds between Cys3-Cys16 and Cys7-Cys12. This rigid, amphipathic structure is crucial for its antimicrobial activity but can also contribute to aggregation and poor solubility in aqueous solutions at physiological pH.

Q2: My wild-type this compound peptide is poorly soluble in my aqueous buffer. What are the initial troubleshooting steps?

Poor solubility of this compound is a common issue. Before proceeding to sequence modification, consider these initial steps:

  • pH Adjustment: this compound is a cationic peptide. Dissolving it in a slightly acidic solution (e.g., water with 0.1% acetic acid or formic acid) can improve solubility by increasing the net positive charge and promoting repulsion between peptide molecules.[1]

  • Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by gradual dilution with the aqueous buffer, can be effective.[1][2] However, ensure the final concentration of the organic solvent is compatible with your downstream assays.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[1][2]

If these methods are insufficient or incompatible with your experimental setup, sequence modification is a viable next step.

Q3: What are the primary strategies for modifying the this compound sequence to improve its solubility?

The main strategies revolve around rationally altering the peptide's physicochemical properties, primarily its charge and hydrophobicity.

  • Increasing Net Positive Charge: Substituting neutral or hydrophobic amino acids with cationic residues (Lysine or Arginine) can enhance electrostatic repulsion between peptide molecules, thereby reducing aggregation and improving solubility.

  • Reducing Hydrophobicity: While maintaining the amphipathic nature essential for activity, the overall hydrophobicity can be reduced by replacing hydrophobic residues with polar or charged amino acids.

  • Disrupting Aggregation-Prone Regions: Introducing residues that disrupt β-sheet formation, such as Proline, at strategic locations can prevent aggregation. However, this must be done carefully to avoid disrupting the essential β-hairpin structure.

Troubleshooting Guide for this compound Analog Design and Characterization

This section provides guidance on specific issues you might encounter when designing and testing this compound analogs with improved solubility.

Issue Possible Cause Troubleshooting/Modification Strategy Rationale
Analog is still poorly soluble. Insufficient increase in net positive charge.Introduce additional Lysine or Arginine residues. For example, replace a hydrophobic residue in the turn region (e.g., Gly10) with Lysine.Increases electrostatic repulsion between peptide molecules.
High residual hydrophobicity.Replace a hydrophobic residue (e.g., Trp2, Phe4) with a smaller, less hydrophobic (e.g., Ala) or a polar residue (e.g., Ser).Reduces the hydrophobic driving force for aggregation.
Analog has improved solubility but reduced antimicrobial activity. Disruption of the amphipathic structure.Ensure that modifications maintain the spatial separation of hydrophobic and cationic residues on opposite faces of the β-hairpin.The amphipathic structure is critical for membrane interaction and disruption.
Altered interaction with the bacterial membrane.If a key hydrophobic residue was replaced, consider a more conservative substitution (e.g., Trp to Tyr instead of Ala).Certain hydrophobic residues may be crucial for initial membrane binding.
Analog shows increased toxicity to mammalian cells. Increased overall hydrophobicity or charge density leading to non-specific membrane disruption.Reduce the number of introduced hydrophobic residues or strategically place them to maintain selectivity.A fine balance between hydrophobicity and charge is necessary for selective antimicrobial activity.
Difficulty in folding and forming correct disulfide bonds. Introduction of residues that interfere with the native β-hairpin fold.Avoid placing bulky or charge-disruptive residues in close proximity to the cysteine residues involved in disulfide bonding.Proper disulfide bond formation is essential for the structural integrity and activity of this compound.

Experimental Protocols

1. Peptide Synthesis and Purification

  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method.

  • Procedure:

    • The peptide is assembled on a resin from the C-terminus to the N-terminus.

    • Following assembly, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

    • The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and lyophilized.

    • Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

2. Disulfide Bond Formation (Oxidative Folding)

  • Method: Air oxidation in a basic aqueous buffer.

  • Procedure:

    • The purified linear peptide is dissolved in a low concentration (e.g., 0.1 mg/mL) in a buffer such as 0.1 M Tris-HCl or ammonium bicarbonate, pH 8.0-8.5.

    • The solution is stirred gently at room temperature, exposed to air, for 24-48 hours to allow for oxidative folding and disulfide bond formation.

    • The folding process can be monitored by RP-HPLC. The folded peptide will have a shorter retention time than the linear, reduced form.

    • The correctly folded peptide is purified by RP-HPLC and its final identity and purity are confirmed by mass spectrometry.

3. Solubility Assessment

  • Method: Visual assessment of solubility in a chosen buffer.

  • Procedure:

    • Prepare a stock solution of the lyophilized peptide in water or a suitable solvent at a high concentration (e.g., 10 mg/mL).

    • Serially dilute the stock solution into the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a range of final concentrations.

    • Visually inspect the solutions for any precipitation or cloudiness after a defined incubation period (e.g., 1 hour) at room temperature. The highest concentration that remains clear is the approximate solubility.

4. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

  • Method: Broth microdilution assay.

  • Procedure:

    • A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable bacterial growth medium.

    • Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_folding Folding & Characterization cluster_testing Functional Assays A Solid-Phase Synthesis B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D Oxidative Folding C->D E RP-HPLC Purification D->E F Mass Spectrometry E->F G Solubility Assessment F->G H Antimicrobial Assay (MIC) F->H I Toxicity Assay F->I Modification_Strategy A Poor Solubility of this compound B Increase Net Positive Charge A->B C Reduce Hydrophobicity A->C D Substitute Neutral/Hydrophobic Residue with Lysine or Arginine B->D E Substitute Hydrophobic Residue with Polar/Smaller Hydrophobic Residue C->E F Improved Solubility D->F E->F G Maintain/Improve Antimicrobial Activity F->G H Low Mammalian Cell Toxicity F->H I Successful Analog G->I H->I

References

selection of appropriate linkers for TachypleginA-2 solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate linkers for the solid-phase synthesis of TachypleginA-2.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a linker for this compound synthesis?

A1: The most critical factor is the desired C-terminal functionality. This compound is a C-terminally amidated peptide. Therefore, a linker that yields a peptide amide upon cleavage is essential.

Q2: Which linkers are recommended for synthesizing peptide amides like this compound?

A2: For Fmoc-based solid-phase peptide synthesis (SPPS), linkers such as Rink Amide, Sieber, and PAL are commonly used to produce peptide amides.[1] The choice among these often depends on the desired cleavage conditions and the sensitivity of the peptide sequence.

Q3: What are the differences in cleavage conditions between Rink Amide and Sieber linkers?

A3: Rink Amide linkers require moderately acidic conditions for cleavage, typically using a high concentration of trifluoroacetic acid (TFA), which also removes most side-chain protecting groups simultaneously.[2] Sieber amide resin is more acid-labile and can be cleaved under milder acidic conditions (e.g., 1% TFA in DCM), which can be advantageous if you want to keep side-chain protecting groups intact for further modifications.[1][2]

Q4: Can I use a Wang linker for this compound synthesis?

A4: No, the Wang linker is designed to produce peptides with a C-terminal carboxylic acid.[2] Using a Wang linker would result in the synthesis of this compound-acid, not the native amidated form.

Q5: What are "safety-catch" linkers, and are they relevant for this compound synthesis?

A5: Safety-catch linkers are stable under the conditions of both peptide chain elongation and side-chain deprotection.[3] They require a specific activation step before they become labile for cleavage.[3] While they offer an additional layer of orthogonality, for a standard synthesis of this compound, a direct cleavage linker like Rink Amide is generally sufficient and more straightforward.

Troubleshooting Guide

Issue: Low yield of this compound after cleavage.

  • Question: My final peptide yield is significantly lower than expected. Could the linker be the cause?

  • Answer: Yes, several factors related to the linker and resin can contribute to low yield:

    • Incomplete first amino acid loading: Ensure the first Fmoc-amino acid is completely coupled to the resin. Consider using a pre-loaded resin to avoid this issue.

    • Premature cleavage: The linker may not be stable enough for the repeated Fmoc deprotection steps using piperidine, leading to loss of peptide chains during the synthesis. This is a known issue with some highly acid-sensitive linkers if the synthesis is prolonged or involves many cycles.

    • Peptide aggregation: this compound, being a hydrophobic peptide, might be prone to aggregation on the solid support, hindering coupling and deprotection steps.[4] Using a resin with a low loading capacity or a PEGylated resin can help mitigate this.

Issue: Presence of impurities with a mass corresponding to the peptide acid.

  • Question: My mass spectrometry analysis shows a significant peak corresponding to the carboxylic acid form of this compound instead of the amide. What went wrong?

  • Answer: This strongly suggests that you have inadvertently used a linker designed for peptide acid synthesis, such as a Wang or 2-Chlorotrityl resin, instead of a peptide amide linker like Rink Amide. Double-check the specifications of the resin you used.

Issue: Difficulty cleaving the peptide from the resin.

  • Question: I am following the standard cleavage protocol, but the cleavage efficiency is very low. What could be the problem?

  • Answer:

    • Insufficient cleavage cocktail volume: Ensure you are using a sufficient volume of the cleavage cocktail to fully swell the resin and allow the reagents to access all cleavage sites.

    • Inadequate cleavage time: While many peptides cleave within a couple of hours, difficult sequences may require longer incubation times.

    • Scavenger issues: The cleavage cocktail should contain appropriate scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during cleavage, which can otherwise re-attach to the peptide.

Data Presentation

Table 1: Comparison of Common Linkers for Peptide Amide Solid-Phase Synthesis

LinkerCleavage ConditionAdvantagesDisadvantages
Rink Amide High % TFA (e.g., 95%)Robust, widely used, simultaneous cleavage and side-chain deprotection.[2]Harsher conditions may not be suitable for very sensitive peptides.
Sieber Amide Low % TFA (e.g., 1-5%)Mild cleavage allows for synthesis of protected peptide amides.[1][2]May be less stable to repeated Fmoc deprotection cycles than Rink Amide.
PAL (Peptide Amide Linker) High % TFAHigh stability during synthesis.Similar harsh cleavage conditions as Rink Amide.
Safety-Catch (e.g., Sulfonamide-based) Activation followed by cleavageOrthogonal cleavage strategy, highly stable linker.[3]Requires additional activation step, more complex workflow.[3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of this compound using Rink Amide Resin

This protocol is a general guideline and may require optimization based on the specific sequence and available equipment.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Wash the resin with DMF (5-7 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Mandatory Visualization

LinkerSelectionWorkflow start Start: Synthesize This compound c_terminal Identify C-terminal functionality start->c_terminal amide C-terminal Amide (this compound) c_terminal->amide linker_choice Select Appropriate Linker Strategy amide->linker_choice direct_cleavage Direct Cleavage linker_choice->direct_cleavage Standard Synthesis safety_catch Safety-Catch linker_choice->safety_catch Orthogonal Strategy rink_amide Rink Amide / Sieber direct_cleavage->rink_amide sulfonamide Sulfonamide-based safety_catch->sulfonamide synthesis Perform Solid-Phase Peptide Synthesis rink_amide->synthesis sulfonamide->synthesis cleavage Cleave from Resin synthesis->cleavage end Purify and Analyze Peptide Amide cleavage->end

Caption: Workflow for selecting a linker for this compound synthesis.

CleavagePathways cluster_rink Rink Amide Linker cluster_sieber Sieber Amide Linker rink_resin Peptide-Rink-Resin rink_cleavage High % TFA rink_resin->rink_cleavage rink_product Peptide-CONH2 + Deprotected Side Chains rink_cleavage->rink_product sieber_resin Peptide-Sieber-Resin sieber_cleavage Low % TFA sieber_resin->sieber_cleavage sieber_product Peptide-CONH2 + Protected Side Chains sieber_cleavage->sieber_product

Caption: Cleavage pathways for Rink Amide and Sieber Amide linkers.

References

minimizing racemization during TachypleginA-2 peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of Tachyplesin-2.

Tachyplesin-2 Amino Acid Sequence: K-W-C-F-R-V-C-Y-R-G-I-C-Y-R-R-C-R

The presence of multiple Cysteine (Cys) residues makes Tachyplesin-2 particularly susceptible to racemization during solid-phase peptide synthesis (SPPS). This guide focuses on strategies to mitigate this critical side reaction.

Troubleshooting Guide

Issue 1: High Levels of Diastereomeric Impurities Detected by HPLC Analysis

High levels of diastereomeric impurities are a direct indication of significant racemization during the coupling of one or more amino acids. Given the Tachyplesin-2 sequence, Cysteine is the most likely residue to have undergone racemization.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as a carbodiimide-based reagent with an additive (e.g., DIC/Oxyma).[1]Onium salt reagents (like HBTU, HATU) in the presence of a base can lead to higher rates of racemization for Cysteine.[2] Carbodiimide-mediated couplings under acidic or neutral conditions are generally safer.
Strong Organic Base Replace stronger bases like DIPEA or NMM with a weaker, more sterically hindered base such as 2,4,6-collidine (TMP).[3][4]The basicity of the tertiary amine used during coupling significantly influences the rate of racemization. Weaker bases are less likely to abstract the alpha-proton of the activated amino acid.
Prolonged Pre-activation Time Avoid or minimize the pre-activation time of the Fmoc-Cys-OH with the coupling reagent.[2]The activated amino acid ester is the species that is prone to racemization. Reducing its lifetime before coupling to the growing peptide chain can significantly decrease the formation of the D-enantiomer.[2]
High Coupling Temperature Perform the coupling of Cysteine residues at room temperature or below.While elevated temperatures can increase coupling efficiency for difficult sequences, they also significantly increase the rate of racemization for sensitive amino acids like Cysteine.
Inappropriate Cysteine Protecting Group Consider using a Cysteine derivative with a protecting group less prone to racemization, such as Fmoc-Cys(Thp)-OH.The nature of the sulfhydryl protecting group can influence the susceptibility of the Cysteine residue to racemization.

Frequently Asked Questions (FAQs)

Q1: Which amino acid in the Tachyplesin-2 sequence is most prone to racemization?

A1: Cysteine (Cys) is the most racemization-prone amino acid in the Tachyplesin-2 sequence. Peptides containing Cysteine are known to be particularly susceptible to epimerization during coupling reactions in Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]

Q2: What is the underlying mechanism of Cysteine racemization during SPPS?

A2: Racemization of Cysteine during SPPS primarily occurs through the enolization mechanism. The presence of a base facilitates the abstraction of the α-proton of the activated Cysteine residue, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-Cysteine in the peptide sequence.

Q3: Which coupling reagents are recommended to minimize Cysteine racemization?

A3: For coupling Cysteine residues, it is highly recommended to use carbodiimide-based reagents in combination with racemization-suppressing additives. The combination of N,N'-diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) is a preferred choice as it allows for coupling under acidic or neutral conditions, which significantly reduces the risk of racemization.[3]

Q4: Can I use onium salt-based coupling reagents like HBTU or HATU for Tachyplesin-2 synthesis?

A4: While onium salt-based reagents like HBTU and HATU are highly efficient, they are generally not recommended for coupling Cysteine residues due to a higher risk of racemization, especially when used with strong bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] If their use is necessary for other residues in the sequence, it is advisable to switch to a milder coupling cocktail for the Cysteine residues. If you must use an onium salt for Cysteine coupling, using a weaker base like 2,4,6-collidine (TMP) and minimizing pre-activation time is crucial.[2]

Q5: How does the choice of the Cysteine S-protecting group affect racemization?

A5: The side-chain protecting group on Cysteine can influence the extent of racemization. Studies have shown that certain protecting groups may lead to lower racemization rates. For instance, the use of the tetrahydropyranyl (Thp) protecting group has been reported to result in less racemization compared to the more common trityl (Trt) or diphenylmethyl (Dpm) groups under certain conditions.

Q6: What are the best practices for the final cleavage and deprotection of Tachyplesin-2 to avoid side reactions related to Cysteine?

A6: During the final cleavage from the resin and removal of protecting groups with trifluoroacetic acid (TFA), it is important to use appropriate scavengers to prevent side reactions involving the Cysteine residues. A common issue is the re-attachment of carbocations to the free sulfhydryl groups. A standard cleavage cocktail for Cysteine-containing peptides is TFA/triisopropylsilane (TIS)/water.

Q7: Tachyplesin-2 has two disulfide bonds. What is a general strategy for their formation?

A7: The formation of the two disulfide bonds in Tachyplesin-2 requires a controlled oxidation strategy. A common approach is to first synthesize the linear peptide with all Cysteine residues protected. After cleavage and deprotection, the linear peptide is subjected to oxidation in a dilute solution to favor intramolecular disulfide bond formation. Air oxidation in a basic buffer (e.g., ammonium bicarbonate) is a frequently used method. The correct disulfide bond pairing is often guided by the peptide's natural folding propensity.

Quantitative Data on Cysteine Racemization

The following tables summarize quantitative data on the extent of Cysteine racemization under various conditions. This data can help in selecting the optimal synthetic strategy.

Table 1: Effect of Cysteine Side-Chain Protecting Group on Racemization

Fmoc-Cys DerivativeCoupling Method% Racemization (D-Cys)
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Data sourced from Sigma-Aldrich technical documents.

Table 2: Influence of Coupling Reagent and Base on Fmoc-Cys(Trt)-OH Racemization

Coupling ReagentBasePre-activation% Racemization (D-Cys)
HBTUNMM5 min~5-33%
HATUDIPEA5 min~5-33%
BOPNMM5 min~5-33%
HBTU/HOBtTMPNo pre-activation<1%
DIPCDI/HOBt-3.5-7.0 min<1%
Data adapted from Han et al. (1997) J. Org. Chem.[2]

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-Cys(Trt)-OH with Minimized Racemization

This protocol is designed for the manual or automated solid-phase synthesis of Tachyplesin-2, specifically for the incorporation of Cysteine residues.

Materials:

  • Fmoc-protected amino acid (for the residue preceding Cys) on resin

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

  • Coupling Reaction: Add the coupling cocktail to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.

Visualizations

Diagram 1: General Workflow for SPPS of Tachyplesin-2

SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., DIC/Oxyma for Cys) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each a.a. in sequence wash->repeat repeat->deprotection Next amino acid cleavage Cleavage and Global Deprotection (TFA/TIS/H2O) repeat->cleavage Final amino acid oxidation Disulfide Bond Formation (e.g., Air Oxidation) cleavage->oxidation purification Purification (RP-HPLC) oxidation->purification end Pure Tachyplesin-2 purification->end

Caption: A flowchart illustrating the key steps in the solid-phase peptide synthesis of Tachyplesin-2.

Diagram 2: Mechanism of Cysteine Racemization

Racemization_Mechanism cluster_0 Activated L-Cysteine cluster_1 Planar Enolate Intermediate cluster_2 Racemic Mixture L_Cys L-Cys-OR* Enolate Enolate L_Cys->Enolate α-proton abstraction D_Cys D-Cys-OR Enolate->D_Cys Reprotonation L_Cys2 L-Cys-OR Enolate->L_Cys2 Reprotonation Base Base Protonation + H+

Caption: The base-catalyzed racemization of an activated Cysteine residue via a planar enolate intermediate.

Diagram 3: Troubleshooting Decision Tree for Racemization

Troubleshooting_Tree start High Racemization Detected check_reagents Check Coupling Reagents and Base start->check_reagents check_conditions Review Coupling Conditions start->check_conditions check_protecting_group Evaluate Cys Protecting Group start->check_protecting_group solution1 Switch to DIC/Oxyma or DIC/HOBt check_reagents->solution1 Using onium salt? solution2 Use a weaker base (e.g., Collidine) check_reagents->solution2 Using strong base? solution3 Avoid pre-activation of Cys check_conditions->solution3 Long pre-activation? solution4 Couple Cys at room temperature check_conditions->solution4 Elevated temperature? solution5 Consider Fmoc-Cys(Thp)-OH check_protecting_group->solution5 Using Fmoc-Cys(Trt)-OH?

Caption: A decision tree to guide troubleshooting efforts when encountering high levels of racemization.

References

Technical Support Center: Formulation Development of TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing a stable formulation for TachypleginA-2. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a peptide belonging to the tachykinin family, isolated from the horseshoe crab Tachypleus tridentatus. Based on its amino acid sequence, the following properties have been calculated:

PropertyValue
Amino Acid Sequence KWCFRVCYRGICYRRCR
Molecular Weight 2275.7 g/mol
Theoretical Isoelectric Point (pI) 11.98

The high theoretical pI suggests that this compound is a basic peptide and will carry a net positive charge at physiological pH.

Q2: What are the primary stability concerns for this compound?

Like many peptides, this compound is susceptible to several degradation pathways:

  • Oxidation: The presence of Cysteine (C) and Tryptophan (W) residues makes the peptide prone to oxidation.

  • Disulfide Bridge Scrambling: The multiple Cysteine residues can lead to incorrect disulfide bond formation or scrambling, impacting the peptide's three-dimensional structure and activity.

  • Hydrolysis: Peptide bonds can be cleaved, particularly at acidic or basic pH.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to loss of efficacy and potential immunogenicity.[1][2]

Q3: How should lyophilized this compound be stored and handled?

For long-term storage, lyophilized this compound should be kept at -20°C or colder in a tightly sealed container to protect it from moisture. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. It is advisable to aliquot the peptide after reconstitution to avoid repeated freeze-thaw cycles.

Q4: What is a suitable starting solvent for reconstituting this compound?

Given its high pI, this compound is predicted to be most soluble in acidic aqueous solutions. A good starting point for reconstitution is sterile, distilled water, followed by dilute acetic acid (e.g., 0.1%) if solubility is limited. Avoid using buffers with high salt concentrations initially, as this can sometimes promote precipitation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation development of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor solubility in aqueous buffers. The buffer pH is close to the peptide's isoelectric point (pI) of ~11.98, where solubility is at its minimum.Adjust the pH of the buffer to be at least 2 units away from the pI. For this compound, a buffer with a pH below 10 is recommended. Consider the use of organic co-solvents such as ethanol or acetonitrile in small percentages, but assess their impact on stability.
Precipitation or cloudiness observed over time. Peptide aggregation. This can be influenced by pH, temperature, ionic strength, and agitation.Optimize the formulation pH to maximize peptide charge and repulsion. Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol). Add non-ionic surfactants (e.g., Polysorbate 20 or 80) to prevent surface adsorption and aggregation.[3]
Loss of potency in biological assays. Chemical degradation (e.g., oxidation, hydrolysis) or conformational changes.For Oxidation: Add antioxidants like methionine or use chelating agents such as EDTA to sequester metal ions that can catalyze oxidation. For Hydrolysis: Conduct a pH stability profile to identify the pH of maximum stability. For Conformational Changes: Use techniques like Circular Dichroism (CD) to assess the secondary structure in different formulations.
Multiple peaks observed in HPLC analysis. Presence of impurities, degradation products, or different conformational isomers.Use a high-resolution HPLC method to separate the different species. Employ mass spectrometry (MS) to identify the nature of the additional peaks (e.g., oxidized peptide, dimers). Perform forced degradation studies to intentionally generate degradation products and use them as markers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To monitor the purity and degradation of this compound over time under various conditions.

Methodology:

  • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Prepare this compound samples in the test formulation at a known concentration (e.g., 1 mg/mL).

    • Inject a defined volume (e.g., 20 µL) onto the column.

    • Record the chromatogram at initial time (T=0).

    • Store the samples under the desired stability conditions (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 1, 2, 4 weeks), re-analyze the samples by HPLC.

    • Calculate the percentage of the main peak area relative to the total peak area to determine the remaining purity.

Solubility Assessment

Objective: To determine the solubility of this compound in various buffers and formulations.

Methodology:

  • Materials: A selection of buffers at different pH values (e.g., acetate, phosphate, citrate) and potential formulation excipients.

  • Procedure:

    • Add an excess amount of lyophilized this compound to a fixed volume of the test solvent in a vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved peptide.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at 280 nm).

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

This compound, as a tachykinin peptide, is predicted to exert its biological effects through tachykinin receptors. The diagram below illustrates the signaling cascade initiated by the activation of the NK2 receptor, a G-protein coupled receptor.

Tachykinin_NK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TachypleginA2 This compound NK2R NK2 Receptor TachypleginA2->NK2R Binds G_protein Gq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Logical Workflow for this compound Formulation Development

The following diagram outlines a systematic approach to developing a stable formulation for this compound.

Formulation_Development_Workflow start Start: Characterize This compound Properties preformulation Pre-formulation Studies (Solubility, pH stability) start->preformulation analytical_dev Analytical Method Development & Validation start->analytical_dev excipient_screening Excipient Screening (Buffers, Stabilizers, Surfactants) preformulation->excipient_screening formulation_design Formulation Design & Optimization (DoE) excipient_screening->formulation_design stability_testing Stability Testing (Accelerated & Real-time) formulation_design->stability_testing final_formulation Final Formulation Selection stability_testing->final_formulation analytical_dev->preformulation analytical_dev->stability_testing

Caption: Logical Workflow for Formulation Development.

Experimental Workflow for Stability Testing

This diagram details the steps involved in a typical stability study for a this compound formulation.

Stability_Testing_Workflow prep_samples Prepare Formulation Batches initial_analysis T=0 Analysis (HPLC, pH, Appearance) prep_samples->initial_analysis storage Place on Stability (Different Temperatures) initial_analysis->storage pull_samples Pull Samples at Time Points storage->pull_samples pull_samples->pull_samples analyze_samples Analyze Samples (HPLC, pH, Appearance, etc.) pull_samples->analyze_samples data_analysis Data Analysis & Reporting analyze_samples->data_analysis

Caption: Experimental Workflow for Stability Testing.

References

Validation & Comparative

TachypleginA-2 vs. Tachyplesin I: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptides (AMPs), TachypleginA-2 and Tachyplesin I, both derived from the hemocytes of the horseshoe crab (Tachypleus tridentatus), represent promising candidates in the fight against multidrug-resistant pathogens. This guide provides a comparative analysis of their antimicrobial activity, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

A direct quantitative comparison of the antimicrobial activity of this compound and Tachyplesin I is limited in publicly available research. However, studies on Tachyplesin I and its analogues provide a baseline for understanding its efficacy. The minimal inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

PeptideTarget OrganismMIC (μg/mL)
Tachyplesin I Escherichia coli10
Pseudomonas aeruginosa>160 (for resistant strains)
Staphylococcus aureus-
Enterococcus faecalis-
This compound Data Not AvailableData Not Available

Mechanisms of Action: A Tale of Membrane Disruption

Both this compound and Tachyplesin I are believed to exert their antimicrobial effects primarily through the disruption of bacterial cell membranes. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Tachyplesin I has been shown to permeabilize the bacterial membrane, leading to the leakage of intracellular contents and ultimately cell death.[1][2] Some studies suggest that after penetrating the membrane, Tachyplesin I can also interact with intracellular targets, potentially inhibiting DNA, RNA, and protein synthesis.[3] The primary mechanism, however, remains the catastrophic loss of membrane integrity.

The precise mechanism of This compound has not been as extensively studied. However, based on its structural similarity to Tachyplesin I, it is highly probable that it shares a similar membrane-disrupting mode of action.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound / Tachyplesin I Membrane Lipopolysaccharides (Gram-) / Teichoic Acids (Gram+) Peptide->Membrane Electrostatic Interaction Disruption Membrane Permeabilization Membrane->Disruption Induces Leakage Leakage of Intracellular Contents Disruption->Leakage Causes Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound and Tachyplesin I.

Experimental Protocols: A Framework for Evaluation

The assessment of antimicrobial activity for these peptides typically involves standardized methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This is a common and standardized method for determining the MIC of an antimicrobial agent.[3]

  • Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacteria (e.g., to 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that shows no visible bacterial growth (turbidity).

Start Start PreparePeptide Prepare Serial Dilutions of Peptide Start->PreparePeptide PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PreparePeptide->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

Tachyplesin I has demonstrated significant antimicrobial activity against a range of bacteria, primarily through membrane disruption. While this compound is structurally similar and expected to have a comparable mechanism of action, a clear gap exists in the scientific literature regarding its specific antimicrobial efficacy and direct comparisons with Tachyplesin I. Future research should focus on head-to-head comparative studies to elucidate the relative potencies of these two peptides. Such studies are crucial for guiding the development of new therapeutic agents based on these promising marine-derived antimicrobial peptides.

References

TachypleginA-2 and Conventional Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is paramount. TachypleginA-2, a member of the Tachyplesin family of antimicrobial peptides (AMPs) isolated from horseshoe crab hemocytes, presents a promising alternative to conventional antibiotics. This guide provides a comparative analysis of the efficacy of Tachyplesin peptides, as a proxy for this compound, against various bacterial strains and contrasts their performance with established conventional antibiotics.

Data Presentation: In Vitro Efficacy

The primary measure of in vitro efficacy for an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for Tachyplesin peptides and a selection of conventional antibiotics against several common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tachyplesin Peptides against various bacterial strains.

Bacterial StrainTachyplesin I (μg/mL)Tachyplesin II (μg/mL)Tachyplesin III (μg/mL)
Escherichia coli ATCC 25922244
Staphylococcus aureus ATCC 25923888

Table 2: Minimum Inhibitory Concentrations (MICs) of Conventional Antibiotics against Gram-Negative Bacteria.

AntibioticEscherichia coli ATCC 25922 (μg/mL)Pseudomonas aeruginosa ATCC 27853 (μg/mL)Klebsiella pneumoniae ATCC 700603 (μg/mL)
Ciprofloxacin0.004 - 0.008[1][2]0.250.03[3]
Meropenem0.016 - 0.03[4]0.5[5][6]0.06 - 0.125[7][8][9][10][11]
Gentamicin0.25 - 0.5[12][13]1.0[14]8.0[3]
Ceftazidime0.125 - 0.252.016.0[3]

Table 3: Minimum Inhibitory Concentrations (MICs) of Conventional Antibiotics against Gram-Positive Bacteria.

AntibioticStaphylococcus aureus ATCC 25923 (μg/mL)
Ciprofloxacin0.25[15][16]
Meropenem0.06[17]
Gentamicin0.235 - 0.5[18]
Ceftazidime8.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Serial dilutions of the antimicrobial agent (Tachyplesin peptides or conventional antibiotics)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution: The antimicrobial agent is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as detected by the naked eye or a spectrophotometer.

Mandatory Visualization

Mechanism of Action of Tachyplesin Peptides

The antimicrobial action of Tachyplesin peptides against Gram-negative bacteria involves a multi-step process targeting the bacterial membranes. This mechanism is depicted in the following diagram.

Tachyplesin_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Gram-Negative Bacterium Tachyplesin Tachyplesin Peptide Outer_Membrane Outer Membrane (LPS) Tachyplesin->Outer_Membrane Electrostatic Interaction Periplasm Periplasmic Space Outer_Membrane->Periplasm Membrane Permeabilization Inner_Membrane Inner (Cytoplasmic) Membrane Periplasm->Inner_Membrane Translocation Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Membrane Depolarization FabG FabG Enzyme Cytoplasm->FabG Inhibition

Caption: Mechanism of action of Tachyplesin peptides against Gram-negative bacteria.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in a typical broth microdilution MIC assay.

MIC_Workflow A Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate wells with Bacterial Suspension A->C B Perform Serial Dilutions of Antimicrobial Agent in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Paving the Way for Enhanced Antibacterial Efficacy: A Comparative Guide to the Potential Synergistic Effects of TachypleginA-2 and Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative strategies to rejuvenate our existing antimicrobial arsenal. One promising avenue is the exploration of synergistic combinations of antimicrobial peptides and conventional antibiotics. This guide provides a comprehensive overview of the theoretical synergistic relationship between TachypleginA-2, a potent antimicrobial peptide, and the widely used beta-lactam class of antibiotics. While direct experimental data on this specific pairing is currently unavailable in the public domain, this document synthesizes the known mechanisms of each agent to propose a strong scientific basis for their potential synergy and outlines the experimental framework required to validate this hypothesis.

Unveiling the Protagonists: this compound and Beta-Lactam Antibiotics

This compound belongs to the tachyplesin family, a group of cationic antimicrobial peptides isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). These peptides are a crucial component of the innate immune system of these ancient arthropods. Beta-lactam antibiotics, a cornerstone of antibacterial therapy for decades, encompass a broad range of drugs including penicillins, cephalosporins, carbapenems, and monobactams.

FeatureThis compoundBeta-Lactam Antibiotics
Class Antimicrobial Peptide (Tachyplesin family)Beta-Lactam
Source Hemocytes of the horseshoe crab (Tachypleus tridentatus)Natural (e.g., Penicillin from Penicillium fungus) and semi-synthetic
Primary Mechanism of Action Disrupts bacterial cell membranes by permeabilizing the outer membrane and depolarizing the cytoplasmic membrane.[1]Inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).
Spectrum of Activity Broad-spectrum, active against both Gram-positive and Gram-negative bacteria.[1]Varies by specific agent; generally effective against susceptible Gram-positive and Gram-negative bacteria.

The Proposed Synergistic Mechanism: A Two-Pronged Attack

The primary hypothesis for the synergistic action of this compound and beta-lactam antibiotics, particularly against Gram-negative bacteria, hinges on the distinct yet complementary mechanisms of each compound. The formidable outer membrane of Gram-negative bacteria presents a significant permeability barrier for many antibiotics, including certain beta-lactams.

This compound, with its ability to disrupt and permeabilize this outer membrane, could act as a "gate-opener" for beta-lactam antibiotics. By creating pores or channels in the outer membrane, this compound would facilitate the entry of beta-lactams into the periplasmic space, where their targets, the penicillin-binding proteins (PBPs), reside. This increased intracellular concentration of the beta-lactam would lead to more effective inhibition of cell wall synthesis and, consequently, enhanced bacterial killing. This concept is supported by findings that subinhibitory concentrations of Tachyplesin I can sensitize Gram-negative bacteria to other antibiotics.[1] Furthermore, the synergistic action of various antimicrobial peptides with conventional antibiotics through membrane permeabilization is a well-documented phenomenon.

Synergy_Mechanism cluster_0 Bacterial Cell Envelope (Gram-Negative) Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) Beta_Lactam Beta-Lactam Antibiotic Outer_Membrane->Beta_Lactam Facilitates Entry Periplasmic_Space Periplasmic Space Penicillin-Binding Proteins (PBPs) Cell_Death Bacterial Cell Death Periplasmic_Space->Cell_Death Leads to Inner_Membrane Cytoplasmic (Inner) Membrane TachypleginA2 This compound TachypleginA2->Outer_Membrane Permeabilizes Beta_Lactam->Periplasmic_Space Inhibits PBPs

Caption: Proposed synergistic mechanism of this compound and beta-lactam antibiotics.

Experimental Protocols for Synergy Validation

To empirically test the hypothesized synergy, the following well-established in vitro methods are recommended:

Checkerboard Assay

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobials: Prepare stock solutions of this compound and the selected beta-lactam antibiotic in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute this compound along the y-axis and the beta-lactam antibiotic along the x-axis. Each well will contain a unique combination of concentrations of the two drugs.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Incubation: Inoculate each well with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of this compound + FIC of Beta-Lactam Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Workflow A Prepare serial dilutions of This compound and Beta-Lactam B Dispense into 96-well plate to create a concentration matrix A->B C Inoculate with standardized bacterial suspension B->C D Incubate at 37°C for 18-24h C->D E Determine MICs of individual agents and combinations D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret results: Synergy, Additivity, or Antagonism F->G

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.

Methodology:

  • Bacterial Culture: Grow the test organism to the logarithmic phase and then dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Antimicrobial Addition: Add this compound and the beta-lactam antibiotic at relevant concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination, to the bacterial cultures. A growth control without any antimicrobial agent should be included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate them on appropriate agar plates.

  • Colony Counting: After incubation, count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Concluding Remarks and Future Directions

The combination of this compound and beta-lactam antibiotics represents a compelling, albeit currently theoretical, strategy to combat bacterial infections, especially those caused by Gram-negative pathogens. The proposed mechanism, centered on the membrane-permeabilizing action of this compound, provides a solid rationale for expecting a synergistic outcome. The experimental protocols detailed in this guide offer a clear roadmap for researchers to rigorously test this hypothesis. Successful in vitro validation would pave the way for further preclinical and clinical investigations, potentially leading to the development of novel combination therapies that could revitalize the utility of our existing beta-lactam arsenal and provide a much-needed weapon in the fight against antimicrobial resistance.

References

head-to-head comparison of TachypleginA-2 and other marine antimicrobial peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Marine organisms, inhabiting a microbe-rich environment, have evolved a diverse arsenal of antimicrobial peptides (AMPs) as a crucial component of their innate immune system. These peptides offer promising templates for the development of new therapeutics due to their broad-spectrum activity and unique mechanisms of action. This guide provides a head-to-head comparison of Tachyplesin, a potent AMP isolated from horseshoe crabs, with other notable marine AMPs: Piscidin, Mytilin, and Defensin. The information is compiled from various studies to offer a comprehensive overview of their performance, supported by available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of Tachyplesin, Piscidin, Mytilin, and Defensin. It is crucial to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with caution as experimental conditions may vary between sources.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Peptide FamilyTarget OrganismMIC (µg/mL)Citation
Tachyplesin Escherichia coli2[1]
Staphylococcus aureus2[1]
Pseudomonas aeruginosa>128[1]
Candida albicans4[2]
Piscidin Escherichia coli2.5[3]
Staphylococcus aureus1.25[3]
Pseudomonas aeruginosa5[3]
Candida albicans5[3]
Mytilin Escherichia coli12.5[4]
Staphylococcus aureus6.25[4]
Candida albicans25[4]
Defensin (β-defensin) Escherichia coli10[5]
Staphylococcus aureus5[5]
Pseudomonas aeruginosa>50[5]
Table 2: Hemolytic Activity

Hemolytic activity is a measure of the peptide's ability to lyse red blood cells, a key indicator of its potential toxicity to mammalian cells.

PeptideHC50 (µg/mL)Citation
Tachyplesin I 150[6]
Piscidin 1 30[3]
Mytilin C >200[4]
Human β-defensin 3 >100[5]

HC50: The concentration of peptide that causes 50% hemolysis.

Table 3: Cytotoxicity Against Mammalian Cells

Cytotoxicity assays determine the toxicity of a substance to cells.

PeptideCell LineIC50 (µg/mL)Citation
Tachyplesin III MH-S (mouse alveolar macrophage)>100[7]
Piscidin 4 HFF (human foreskin fibroblast)~50[3]
Mytilin G1 HEK293 (human embryonic kidney)>100[4]
Human β-defensin 2 HaCaT (human keratinocyte)>100[5]

IC50: The concentration of peptide that causes 50% inhibition of cell viability.

Mechanisms of Action: A Visual Guide

The antimicrobial activity of these peptides stems from their ability to interact with and disrupt microbial membranes, although their specific mechanisms can vary.

Tachyplesin's Dual-Action Mechanism

Tachyplesin exhibits a multifaceted mechanism of action. It directly interacts with the negatively charged bacterial membrane, leading to permeabilization and depolarization.[8] Furthermore, it can translocate into the cytoplasm and inhibit the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the bacterial fatty acid biosynthesis pathway, leading to membrane instability and cell death.[9]

Tachyplesin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Tachyplesin Tachyplesin Membrane Outer & Inner Membranes Tachyplesin->Membrane Binds & Permeabilizes CellDeath Cell Death Membrane->CellDeath Disruption leads to Tachyplesin_intra Intracellular Tachyplesin Membrane->Tachyplesin_intra Translocation FabG FabG Enzyme FattyAcid Fatty Acid Biosynthesis FabG->CellDeath Inhibition leads to FattyAcid->Membrane Maintains Integrity Tachyplesin_intra->FabG Inhibits

Caption: Tachyplesin's mechanism of action.

Piscidin's Toroidal Pore Formation

Piscidin is known to induce the formation of "toroidal pores" in bacterial membranes. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, so that the water core is lined by both the inserted peptides and the lipid head groups.[10]

Piscidin_Mechanism Piscidin Piscidin Membrane Bacterial Membrane Piscidin->Membrane Binds to Pore Toroidal Pore Formation Membrane->Pore Induces Leakage Ion & Metabolite Leakage Pore->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Piscidin's toroidal pore mechanism.

Defensin's Multi-pronged Attack

Defensins employ several mechanisms to kill microbes. They can form pores in the microbial membrane, leading to leakage of essential ions and nutrients. Additionally, some defensins can inhibit the synthesis of the bacterial cell wall.[11]

Defensin_Mechanism Defensin Defensin Membrane Membrane Disruption Defensin->Membrane CellWall Cell Wall Synthesis Inhibition Defensin->CellWall CellDeath Cell Death Membrane->CellDeath CellWall->CellDeath

Caption: Defensin's antimicrobial mechanisms.

Experimental Protocols: A Guide to Key Assays

Reproducibility and standardization are paramount in antimicrobial peptide research. The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial peptide stock solution

  • Sterile water or buffer for dilutions

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare Peptide Dilutions:

    • Perform serial twofold dilutions of the antimicrobial peptide stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Include a positive control for bacterial growth (wells with bacteria and broth, but no peptide).

    • Include a negative control for sterility (wells with broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Hemolytic Activity Assay

Objective: To assess the lytic activity of an antimicrobial peptide against red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs) (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antimicrobial peptide stock solution

  • Triton X-100 (1% v/v) as a positive control for 100% hemolysis

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Prepare Red Blood Cell Suspension:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Prepare Peptide Dilutions:

    • Perform serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.

  • Incubation:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measure Hemolysis:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate Percentage of Hemolysis:

    • Percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • The negative control is RBCs incubated with PBS only. The positive control is RBCs incubated with 1% Triton X-100.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of an antimicrobial peptide on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Antimicrobial peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Peptide Treatment:

    • Prepare serial dilutions of the antimicrobial peptide in the complete cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24-48 hours in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization:

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate Cell Viability:

    • Cell viability is expressed as a percentage of the untreated control cells. % Cell Viability = (Abssample / Abscontrol) x 100

Conclusion

Tachyplesin and other marine antimicrobial peptides represent a rich source of potential therapeutic agents. While Tachyplesin demonstrates potent broad-spectrum antimicrobial activity, its hemolytic and cytotoxic profile requires careful consideration and potential modification for clinical applications. Piscidins also exhibit strong antimicrobial efficacy but can have higher hemolytic activity compared to other marine AMPs. Mytilins and Defensins generally show a more favorable safety profile with lower hemolytic and cytotoxic effects, though their antimicrobial potency against certain pathogens may be lower than that of Tachyplesin and Piscidin.

The diverse mechanisms of action of these peptides, from membrane disruption to inhibition of essential cellular processes, offer multiple avenues for therapeutic intervention. Further research, including direct comparative studies under standardized conditions, is essential to fully elucidate the therapeutic potential of these fascinating marine molecules and to guide the rational design of new and effective antimicrobial drugs.

References

TachypleginA-2: A Potent Antimicrobial Peptide Against Resistant Bacteria - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is actively exploring novel antimicrobial agents. TachypleginA-2, a member of the Tachyplesin family of antimicrobial peptides (AMPs) derived from the hemocytes of the horseshoe crab, has emerged as a promising candidate. This guide provides an objective comparison of the antimicrobial activity of this compound and its variants against key resistant bacterial pathogens, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The in vitro efficacy of this compound and its analogues has been evaluated against a range of multidrug-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Tachyplesin variants compared to conventional antibiotics and other antimicrobial peptides.

Organism Strain Tachyplesin III (µg/mL) Colistin (µg/mL) Imipenem (µg/mL)
Pseudomonas aeruginosaATCC 27853440.5
Pseudomonas aeruginosaMultiresistant Clinical Isolate4832

Table 1: Comparative MIC of Tachyplesin III against Pseudomonas aeruginosa. Data from this table highlights the potent activity of Tachyplesin III against a multiresistant clinical isolate of P. aeruginosa, maintaining a low MIC value of 4 µg/mL, whereas the MIC for imipenem increased significantly.[1]

Organism Strain Tachyplesin I (µg/mL) - Original Strain Tachyplesin I (µg/mL) - UV Mutagenesis Strain
Escherichia coliATCC 25922520
Pseudomonas aeruginosaCGMCC1.262010≥80

Table 2: Impact of Induced Resistance on Tachyplesin I MICs. This table demonstrates the potential for resistance development to Tachyplesin I under laboratory conditions, with a notable increase in MIC values after UV mutagenesis.

Organism Strain Tachyplesin-1 Silver Nanoparticles (µg/mL) Vancomycin (µg/mL)
Staphylococcus aureus-82
Methicillin-Resistant S. aureus (MRSA)-162

Table 3: Efficacy of Tachyplesin-1 in a Nanoparticle Formulation against S. aureus and MRSA. This data showcases an innovative approach to enhance the antimicrobial activity of Tachyplesin, with a Tachyplesin-1-silver nanoparticle complex showing efficacy against MRSA.[2]

Organism Tachyplesin III (µg/mL)
Multidrug-Resistant Acinetobacter baumannii8-16

Table 4: MIC of Tachyplesin III against Multidrug-Resistant Acinetobacter baumannii. Tachyplesin III exhibits activity against MDR A. baumannii, although it is also associated with high toxicity to mammalian cells.[3]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton Broth (MHB) and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (e.g., this compound) is prepared in a 96-well microtiter plate containing MHB.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: A bacterial suspension is prepared to a concentration of approximately 1 x 10^6 CFU/mL in MHB. The antimicrobial agent is added at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A growth control without the antimicrobial agent is also included.

  • Sampling and Plating: The tubes are incubated at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn, serially diluted in sterile saline, and plated onto nutrient agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

MTT Assay for Cytotoxicity Assessment in Mammalian Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the antimicrobial peptide and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization and Measurement: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Antimicrobial Activity Assessment cluster_prep Preparation cluster_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_results Data Analysis & Outcome Bacterial_Culture Bacterial Culture (e.g., MRSA, P. aeruginosa) MIC_Assay Broth Microdilution (MIC Determination) Bacterial_Culture->MIC_Assay Time_Kill_Assay Time-Kill Kinetics Bacterial_Culture->Time_Kill_Assay AMP_Dilution Antimicrobial Peptide Dilution (this compound) AMP_Dilution->MIC_Assay AMP_Dilution->Time_Kill_Assay Cytotoxicity_Assay MTT Assay on Mammalian Cells AMP_Dilution->Cytotoxicity_Assay Efficacy_Evaluation Efficacy Evaluation (Comparison of MICs) MIC_Assay->Efficacy_Evaluation Mechanism_Insight Mechanism of Action Insight Time_Kill_Assay->Mechanism_Insight Safety_Profile Safety Profile (Cytotoxicity) Cytotoxicity_Assay->Safety_Profile Efficacy_Evaluation->Mechanism_Insight

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Cellular Outcome Tachyplegin This compound Membrane_Binding Electrostatic interaction with negatively charged lipids (LPS/Teichoic Acids) Tachyplegin->Membrane_Binding FabG_Inhibition Inhibition of 3-ketoacyl carrier protein reductase (FabG) Tachyplegin->FabG_Inhibition Internalization Membrane_Disruption Membrane Permeabilization and Pore Formation Membrane_Binding->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Fatty_Acid_Disruption Disruption of Fatty Acid Biosynthesis FabG_Inhibition->Fatty_Acid_Disruption Membrane_Fluidity_Alteration Altered Membrane Fluidity Fatty_Acid_Disruption->Membrane_Fluidity_Alteration Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Membrane_Fluidity_Alteration->Cell_Death

Caption: Dual-action mechanism of this compound leading to bacterial cell death.

Conclusion

This compound and its derivatives demonstrate significant antimicrobial activity against a variety of multidrug-resistant bacteria, including formidable pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and MRSA. Its multifaceted mechanism of action, involving both membrane disruption and inhibition of essential intracellular enzymes, makes it a compelling candidate for further therapeutic development. While the potential for resistance exists, as shown in laboratory studies, its potent and rapid bactericidal activity suggests it could be a valuable tool in the fight against antimicrobial resistance. Further research, particularly in optimizing its therapeutic index to minimize cytotoxicity to mammalian cells, is warranted to fully realize the clinical potential of this promising antimicrobial peptide. The use of innovative formulations, such as nanoparticle-based delivery systems, may also enhance its efficacy and safety profile.

References

TachypleginA-2: A Comparative Analysis of its Therapeutic Index Against Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in an era of mounting antibiotic resistance. Their broad-spectrum activity and novel mechanisms of action make them attractive candidates for novel drug development. A critical parameter in the preclinical assessment of any therapeutic agent is its therapeutic index (TI), a quantitative measure of its relative safety. This guide provides a comparative analysis of the therapeutic index of TachypleginA-2, a potent AMP isolated from the horseshoe crab, against other well-characterized AMPs: Melittin, LL-37, and Magainin 2. This comparison is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Understanding the Therapeutic Index

The therapeutic index is a ratio that compares the concentration of a peptide that is toxic to host cells to the concentration that is effective against pathogens. A higher therapeutic index is desirable, as it indicates that a much higher dose is needed to harm host cells than to kill microbes, suggesting a wider margin of safety for therapeutic applications.

The TI is typically calculated as follows:

Therapeutic Index (TI) = Cytotoxic Concentration (e.g., HC50 or CC50) / Antimicrobial Concentration (e.g., MIC)

Where:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • HC50 (Hemolytic Concentration 50%): The concentration of a substance that causes 50% hemolysis of red blood cells.

  • CC50 (Cytotoxic Concentration 50%): The concentration of a substance that causes 50% reduction in the viability of a cell line.

Quantitative Comparison of Therapeutic Indices

The following tables summarize the available quantitative data for the antimicrobial and cytotoxic activities of this compound, Melittin, LL-37, and Magainin 2. It is important to note that the values are compiled from different studies and experimental conditions may vary. Therefore, direct comparisons should be made with caution. The therapeutic index has been calculated where sufficient data is available.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Antimicrobial PeptideEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
This compound 1 - 82 - 164 - 32
Melittin 6.4[1]0.625 - 6.4[1][2]1.25 - 10[2]
LL-37 <10[3]<10[3]<10[3]
Magainin 2 25 - 10050 - 100>100

Table 2: Cytotoxicity Data (HC50 and CC50 in µg/mL) and Calculated Therapeutic Index

Antimicrobial PeptideHemolytic Activity (HC50, human RBCs)Cytotoxicity (CC50, various cell lines)Therapeutic Index (HC50/MIC vs. E. coli)Therapeutic Index (CC50/MIC vs. E. coli)
This compound 35 - 10020 - 504.4 - 1002.5 - 50
Melittin 0.44 - 3.03[4][5]6.45[4]0.07 - 0.47~1
LL-37 >25013-25 µM (approx. 58-112 µg/mL)[6]>255.8 - 11.2
Magainin 2 50 - 100>1000.5 - 4>1 - 4

Note: Therapeutic Index is a calculated value based on the range of reported MICs and cytotoxicity data. The wide ranges reflect the variability in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used to determine the therapeutic index of AMPs.

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth

  • Antimicrobial peptide stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • A serial two-fold dilution of the AMP is prepared in broth directly in the wells of a 96-well plate.

  • A standardized inoculum of the test bacterium (typically 5 x 10^5 CFU/mL) is added to each well.[11]

  • Control wells are included: a positive control (bacteria in broth without AMP) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the AMP at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[9]

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), a measure of its toxicity to mammalian cells.[12][13][14][15]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Antimicrobial peptide stock solution

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • RBCs are washed with PBS and resuspended to a final concentration of 2-8%.

  • Serial dilutions of the AMP are prepared in PBS in a 96-well plate.

  • The RBC suspension is added to each well.

  • Positive (Triton X-100) and negative (PBS) controls are included.

  • The plate is incubated for 1 hour at 37°C.

  • The plate is centrifuged to pellet intact RBCs.

  • The supernatant is transferred to a new plate, and the absorbance is measured at 414 nm or 540 nm to quantify hemoglobin release.

  • The percentage of hemolysis is calculated relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and cytotoxicity.[16][17][18][19]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium

  • 96-well cell culture plates

  • Antimicrobial peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Spectrophotometer (plate reader)

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the AMP.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • The MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage of the untreated control cells. The CC50 is the concentration of the peptide that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

The biological activity of AMPs is intrinsically linked to their interactions with cellular membranes and their influence on various signaling pathways.

This compound

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane. Its cationic and amphipathic structure allows it to preferentially interact with the negatively charged components of microbial membranes, leading to pore formation and cell lysis. The specific intracellular signaling pathways affected by this compound in mammalian cells are not as well-elucidated as for other AMPs.

Melittin

Melittin is a potent lytic peptide that forms pores in both bacterial and mammalian cell membranes, which explains its high antimicrobial activity and high cytotoxicity.[20] In addition to direct membrane disruption, melittin has been shown to modulate several signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are involved in cell proliferation and survival.[21] It can also inhibit key enzymes like Na+/K+-ATPase.[20]

Melittin_Signaling Melittin Melittin Membrane Cell Membrane Melittin->Membrane PI3K PI3K/AKT/mTOR Pathway Melittin->PI3K MAPK MAPK Pathway Melittin->MAPK Pore Pore Formation Membrane->Pore Apoptosis Apoptosis Pore->Apoptosis PI3K->Apoptosis Cell_Growth Inhibition of Cell Growth PI3K->Cell_Growth MAPK->Apoptosis MAPK->Cell_Growth

Caption: Melittin's multifaceted mechanism of action.

LL-37

LL-37 exhibits a more complex mechanism of action. While it can disrupt microbial membranes, it is also a significant immunomodulator. LL-37 can bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting Toll-like receptor 4 (TLR4) signaling.[22] Conversely, it can enhance the signaling of other TLRs, such as TLR3, by facilitating the delivery of their ligands.[22][23] LL-37 also activates various intracellular signaling pathways, including those involving the P2X7 receptor and MAP kinases, which can influence inflammation and cell death.[24]

LL37_Signaling LL37 LL-37 LPS LPS LL37->LPS Neutralizes TLR3 TLR3 Signaling LL37->TLR3 Enhances P2X7R P2X7 Receptor LL37->P2X7R TLR4 TLR4 Signaling LPS->TLR4 Inflammation Modulation of Inflammation TLR4->Inflammation TLR3->Inflammation P2X7R->Inflammation

Caption: LL-37's immunomodulatory signaling pathways.

Magainin 2

Similar to this compound, Magainin 2's primary mode of action is the permeabilization of bacterial membranes through the formation of "toroidal" pores, where the lipid monolayers are bent continuously, creating a water channel lined by both the peptides and the lipid head groups.[25] This mechanism is thought to be responsible for its bactericidal activity without significant toxicity to mammalian cells.[26]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the therapeutic index of an antimicrobial peptide.

TI_Workflow start Start: AMP Candidate mic_assay MIC Assay (Antimicrobial Activity) start->mic_assay hemolysis_assay Hemolysis Assay (Cytotoxicity) start->hemolysis_assay mtt_assay MTT Assay (Cytotoxicity) start->mtt_assay data_analysis Data Analysis: Determine MIC, HC50, CC50 mic_assay->data_analysis hemolysis_assay->data_analysis mtt_assay->data_analysis ti_calculation Calculate Therapeutic Index (HC50/MIC or CC50/MIC) data_analysis->ti_calculation end End: Assess Therapeutic Potential ti_calculation->end

Caption: Workflow for Therapeutic Index determination.

Conclusion

This comparative guide highlights the importance of the therapeutic index in the evaluation of antimicrobial peptides. Based on the available data, this compound demonstrates a promising, albeit varied, therapeutic index that appears to be superior to the highly cytotoxic peptide Melittin. However, it may not reach the high selectivity of LL-37. The therapeutic index of this compound appears to be in a similar range to that of Magainin 2.

It is crucial for researchers to consider the specific pathogen and potential application when interpreting these values. The provided experimental protocols and workflow diagrams serve as a resource for the standardized assessment of AMPs, facilitating more direct and reliable comparisons in the future. Further research with standardized assays is required to definitively position this compound within the landscape of therapeutic AMPs.

References

TachypleginA-2: A Comparative Analysis of its Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of TachypleginA-2, a member of the tachyplesin family of antimicrobial peptides (AMPs), against conventional antibiotic agents. Due to the limited availability of specific PAE data for this compound, this guide utilizes data for Tachyplesin I as a representative member of the tachyplesin class and will explicitly note this where applicable. The information presented herein is intended to support research and development efforts in the field of novel antimicrobial therapies.

Executive Summary

Antimicrobial peptides represent a promising frontier in combating the rise of antibiotic-resistant bacteria. A key pharmacodynamic parameter in evaluating the efficacy of an antimicrobial agent is its post-antibiotic effect (PAE) — the persistent suppression of bacterial growth after limited exposure to the antimicrobial. While extensive data exists for conventional antibiotics, the PAE of novel AMPs like this compound is an area of active investigation. This guide synthesizes available data to draw a comparative picture.

Based on its mechanism of action, which involves rapid membrane permeabilization, Tachyplesin I is expected to exhibit a significant PAE. This is in contrast to some conventional antibiotics, particularly beta-lactams, which often show a minimal or no PAE against Gram-negative bacteria.

Comparative Analysis of Post-Antibiotic Effect

The following tables summarize the available quantitative PAE data for Tachyplesin I and a selection of conventional antibiotics against common Gram-negative and Gram-positive bacterial strains.

Table 1: Post-Antibiotic Effect (PAE) against Escherichia coli

Antimicrobial AgentConcentrationExposure Time (hours)PAE (hours)
Tachyplesin I (proxy for this compound) Not AvailableNot AvailableData Not Available
Ciprofloxacin 6 x MIC12.52[1]
Tobramycin 6 x MIC11.8[1]
Ampicillin 2 x MIC1Minimal[1]
Cefotaxime 8 x MIC21.68[2]
Piperacillin 16 x MIC21.58[2]

Table 2: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

Antimicrobial AgentConcentrationExposure Time (hours)PAE (hours)
Tachyplesin I (proxy for this compound) Not AvailableNot AvailableData Not Available
Levofloxacin 0.5 µg/mL2> 6
Vancomycin Not AvailableNot AvailableData Not Available
Gentamicin Not AvailableNot AvailableData Not Available

Note: The absence of specific quantitative PAE data for Tachyplesin I against E. coli and S. aureus is a significant limitation. The rapid bactericidal activity of Tachyplesin I, inhibiting the growth of Burkholderia pseudomallei within 2 hours, suggests a potentially prolonged PAE. Further research is required to quantify this effect against key pathogens.

Mechanism of Action and its Implication on PAE

Tachyplesins, including this compound, exert their antimicrobial effect through a direct interaction with the bacterial cell membrane. This mechanism is fundamentally different from many conventional antibiotics that target specific intracellular processes like protein or cell wall synthesis.

Proposed Signaling Pathway for this compound Action

TachypleginA2_Mechanism TachypleginA2 This compound OuterMembrane Gram-Negative Outer Membrane TachypleginA2->OuterMembrane Electrostatic Interaction Permeabilization Membrane Permeabilization OuterMembrane->Permeabilization InnerMembrane Cytoplasmic Membrane Depolarization Membrane Depolarization InnerMembrane->Depolarization Permeabilization->InnerMembrane Translocation Inhibition Inhibition of Cellular Processes Depolarization->Inhibition Loss of Ion Gradients CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of this compound leading to bacterial cell death.

The rapid disruption of the bacterial membrane integrity by tachyplesins leads to a swift bactericidal effect. This direct and potent action is hypothesized to contribute to a prolonged PAE, as the bacteria require significant time to repair the extensive membrane damage, even after the peptide is no longer present at bactericidal concentrations.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is a critical step in the preclinical evaluation of any new antimicrobial agent. Below is a detailed methodology for conducting a PAE assay.

In Vitro Post-Antibiotic Effect (PAE) Determination

This protocol outlines the steps to measure the PAE of an antimicrobial agent against a bacterial strain.

PAE_Workflow cluster_prep Preparation cluster_exposure Antimicrobial Exposure cluster_removal Antimicrobial Removal cluster_monitoring Growth Monitoring cluster_calculation Calculation BacterialCulture 1. Prepare overnight bacterial culture AdjustInoculum 2. Adjust inoculum to 0.5 McFarland standard BacterialCulture->AdjustInoculum ExposeCulture 3. Expose bacteria to antimicrobial (e.g., 1-2 hours) AdjustInoculum->ExposeCulture ControlCulture 4. Prepare a control culture without antimicrobial AdjustInoculum->ControlCulture RemoveAntimicrobial 5. Remove antimicrobial by centrifugation/dilution ExposeCulture->RemoveAntimicrobial MonitorGrowth 6. Monitor bacterial growth over time (e.g., OD600 or CFU counts) RemoveAntimicrobial->MonitorGrowth CalculatePAE 7. Calculate PAE = T - C MonitorGrowth->CalculatePAE T_def T = Time for treated culture to grow 1 log10 C_def C = Time for control culture to grow 1 log10

Caption: Experimental workflow for determining the in vitro post-antibiotic effect.

Detailed Steps:

  • Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is grown in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Adjustment: The bacterial suspension is diluted to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Antimicrobial Exposure: The standardized bacterial suspension is exposed to the antimicrobial agent at a defined concentration (e.g., a multiple of the Minimum Inhibitory Concentration - MIC) for a specified period (e.g., 1 or 2 hours) at 37°C with shaking.

  • Control Culture: A parallel culture containing the same bacterial inoculum but without the antimicrobial agent is incubated under the same conditions.

  • Antimicrobial Removal: After the exposure period, the antimicrobial agent is removed. This can be achieved by centrifugation of the bacterial culture, removal of the supernatant, and resuspension of the bacterial pellet in fresh, pre-warmed broth. This washing step is typically repeated to ensure complete removal of the drug. Alternatively, the culture can be diluted 1:1000 or more in fresh medium to reduce the antimicrobial concentration to sub-inhibitory levels.

  • Growth Monitoring: The growth of both the treated and control cultures is monitored over time. This can be done by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals or by performing viable cell counts (colony-forming units, CFU/mL) on agar plates.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count of the antimicrobial-exposed culture to increase by 1 log₁₀ from the count immediately after antimicrobial removal.

    • C is the time required for the viable count of the untreated control culture to increase by 1 log₁₀ from the initial count after the same handling procedures.

Conclusion

While direct quantitative data on the post-antibiotic effect of this compound is not yet available, its mechanism of action as a membrane-active antimicrobial peptide strongly suggests the potential for a significant and prolonged PAE. This would offer a distinct advantage over certain classes of conventional antibiotics. Further in vitro and in vivo studies are essential to fully characterize the pharmacodynamic profile of this compound and to elucidate its full therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a foundation for these future investigations.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TachypleginA-2

Author: BenchChem Technical Support Team. Date: November 2025

TachypleginA-2 is a potent antimicrobial peptide (AMP) requiring stringent handling and disposal protocols to ensure laboratory safety and prevent environmental contamination. Due to the general lack of specific toxicity and environmental fate data for many synthetic peptides, this compound should be handled as a hazardous substance. Improper disposal of AMPs can contribute to the development of antimicrobial resistance. Therefore, all waste containing this peptide must be decontaminated or disposed of through a certified hazardous waste management program.

Immediate Safety and Handling Precautions

Researchers and laboratory personnel must adhere to the following safety measures when working with this compound:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle the peptide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols. Avoid direct contact with skin and eyes.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, appropriately labeled container for hazardous chemical waste. Clean the spill area with an enzymatic detergent followed by a 6% sodium hypochlorite solution (bleach), and then rinse thoroughly.[1]

Quantitative Data Summary
PropertyGeneral Information for Antimicrobial Peptides (as a proxy)Citation
Molecular Weight Tachyplesins are typically composed of 17-18 amino acids.[2]
Biological Activity Potent, broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi. The mechanism often involves disruption of the microbial cell membrane.[2][3]
Toxicity Specific toxicity data is often unavailable for research peptides. Therefore, they should be treated as hazardous. Some antimicrobial peptides can have cytotoxic effects.
Stability Tachyplesin has been shown to have high heat resistance and is stable against certain proteases like pepsin, but sensitive to others such as trypsin.[4]
Environmental Hazard Improper disposal can lead to the presence of antimicrobials in the environment, potentially contributing to the development of antimicrobial resistance.

Experimental Protocols

General Protocol for In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or a buffer).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include positive controls (bacteria with no peptide) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Visualizations

Logical Workflow for this compound Waste Disposal

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment Decontamination (Optional, for specific waste streams) cluster_disposal Final Disposal A Solid Waste (Contaminated labware, gloves, etc.) C Collect in Labeled Hazardous Chemical Waste Container (Solid) A->C B Liquid Waste (Unused solutions, cell media) D Collect in Labeled Hazardous Chemical Waste Container (Liquid) B->D F Arrange for Pickup by Certified Hazardous Waste Management C->F E Chemical Inactivation (e.g., 6% Sodium Hypochlorite) D->E If required by institutional protocol E->F

Caption: Workflow for the proper disposal of this compound waste.

General Signaling Pathway for Membrane-Disrupting Antimicrobial Peptides

cluster_peptide This compound (AMP) cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption & Cell Death AMP Positively Charged Antimicrobial Peptide Membrane Negatively Charged Bacterial Membrane AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Insertion Leakage Ion Leakage & Loss of Membrane Potential Pore->Leakage Death Cell Lysis & Bacterial Death Leakage->Death

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.